5-methoxy-1H-pyrrolo[3,2-b]pyridine
Beschreibung
The exact mass of the compound 5-methoxy-1H-pyrrolo[3,2-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methoxy-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFEVSWZUSXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415902 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-40-3 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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Foundational & Exploratory
5-Methoxy-1H-pyrrolo[3,2-b]pyridine: A Technical Monograph on the 4-Azaindole Scaffold
The following technical guide details the chemical, synthetic, and pharmacological profile of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3).
Executive Summary
5-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3) is a specialized heterocyclic building block belonging to the 4-azaindole class. Unlike its more common isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] fused system places the pyridine nitrogen at position 4 relative to the indole numbering scheme. This distinct electronic distribution makes it a critical bioisostere in the design of kinase inhibitors and DNA-intercalating agents (e.g., pazelliptine analogues). Its medicinal value lies in its ability to mimic the hydrogen-bonding motifs of purines while offering altered solubility and metabolic stability profiles compared to the parent indole.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound is characterized by a fused bicyclic system where a pyrrole ring is fused to a pyridine ring across the [3,2-b] bond. The methoxy substituent at position 5 (on the pyridine ring) serves as both a hydrogen bond acceptor and a metabolic handle.
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 17288-40-3 |
| IUPAC Name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine |
| Common Synonyms | 5-Methoxy-4-azaindole; 5-Methoxy-1H-4-azaindole |
| SMILES | COc1ccc2nc[nH]c2n1 (Note: Tautomer dependent; often drawn as COC1=CC=C(NC=C2)C2=N1) |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
Physical Properties
| Property | Value | Note |
| Appearance | Off-white to light yellow solid | Oxidation sensitive |
| Melting Point | 115–116 °C | Crystalline form |
| Boiling Point | ~285 °C | Predicted at 760 mmHg |
| pKa (Predicted) | ~14.36 (pyrrole NH) | Weakly acidic |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
Synthetic Methodologies
The synthesis of the 4-azaindole core is historically more challenging than that of 7-azaindole due to the electron-deficient nature of the pyridine ring positions required for cyclization. The most robust route for the 5-methoxy derivative involves the reductive cyclization of 2-substituted-3-nitropyridines .
Core Synthesis: Reductive Cyclization Route
This method relies on constructing the pyrrole ring onto an existing pyridine scaffold. The precursor, (6-methoxy-3-nitropyridin-2-yl)acetonitrile , undergoes a "one-pot" reduction and cyclization.
Mechanistic Pathway
-
Precursor Formation: Nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxy-3-nitropyridine with ethyl cyanoacetate or acetonitrile anion.
-
Reduction: Catalytic hydrogenation reduces the nitro group (-NO₂) to an aniline (-NH₂) and the nitrile (-CN) to an imine/amine intermediate.
-
Cyclization: Intramolecular attack of the amine on the reduced nitrile species, followed by elimination of ammonia (or oxidation) to aromatize the pyrrole ring.
Figure 1: Synthetic pathway via reductive cyclization of nitropyridine acetonitrile derivatives.
Medicinal Chemistry Applications
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold is a versatile template in drug discovery, particularly for oncology and CNS indications.
Kinase Inhibition & Bioisosterism
The 4-azaindole scaffold is a bioisostere of indole and 7-azaindole. The position of the pyridine nitrogen (N4) alters the hydrogen bond acceptor vector, which can be exploited to:
-
Improve Selectivity: Avoid off-target ATP-binding pocket interactions common with indole-based inhibitors.
-
Modulate pKa: The pyridine nitrogen reduces the basicity of the system compared to quinolines, affecting solubility and permeability.
Pazelliptine and Ellipticine Analogues
One of the most specific applications of this scaffold is in the synthesis of aza-ellipticine analogues. Ellipticine is a potent antitumor alkaloid that intercalates into DNA and inhibits Topoisomerase II.
-
Mechanism: The planar 5-methoxy-4-azaindole core mimics the tetracyclic structure of ellipticine when further fused or substituted.
-
Vinyl Derivatives: 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a known intermediate for Diels-Alder cycloadditions to generate the tetracyclic pyrido[3,2-b]carbazole skeleton (pazelliptine core).
Figure 2: Structure-Activity Relationship (SAR) logic for the 5-methoxy-4-azaindole scaffold.
Experimental Protocol: Synthesis of Core
The following protocol is adapted from standard reductive cyclization methodologies for azaindoles (e.g., Reissert-Henze or Leimgruber-Batcho variations).
Reagents
-
(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 wt%)[1]
-
Ethanol or Methanol (0.1 M concentration)
-
Hydrogen gas (H₂) or Ammonium Formate
-
Ethyl Acetate/Hexanes (for purification)[2]
Procedure
-
Preparation: In a hydrogenation vessel (e.g., Parr shaker), dissolve (6-methoxy-3-nitropyridin-2-yl)acetonitrile (12.9 mmol) in anhydrous ethanol (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of substrate) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.[3]
-
Hydrogenation: Pressurize the vessel with Hydrogen gas (30–50 psi) and shake at room temperature for 24 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amino-indole/azaindole.
-
Purification: Purify the residue by flash column chromatography on silica gel (Gradient: 0–50% Ethyl Acetate in Hexanes) to afford 5-methoxy-1H-pyrrolo[3,2-b]pyridine as an off-white solid.
Yield Expectation: 60–80%. Validation:
-
¹H NMR (DMSO-d₆): Look for pyrrole protons (~6.5 ppm, ~7.5 ppm) and the characteristic methoxy singlet (~3.9 ppm).
-
MS (ESI): [M+H]⁺ = 149.07.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Serious Eye Damage | H318 | Causes serious eye damage.[4] |
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Handling: Avoid dust formation.[5] Process in a fume hood to avoid inhalation of fine particulates.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to air/light (oxidation).
References
-
ChemicalBook. (2025). 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Product Properties and Synthesis. Retrieved from
-
BLD Pharm. (n.d.). Safety Data Sheet: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Retrieved from
- Rodriguez-Salvador, F., et al. (1997). Synthesis and Chemical Reactivity of 5-Methoxy-2-vinyl-4-azaindoles. Synthetic Communications.
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Comparative reference for isomeric scaffold applications). Retrieved from
-
Oakwood Chemical. (n.d.). Product Information: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.[1] Retrieved from
Sources
- 1. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridine Derivatives and Analogs
Introduction: The Strategic Importance of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is a bioisostere of indole, allows it to mimic the natural substrate in various biological processes, making it a valuable core for designing novel therapeutic agents. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling it to participate in a variety of interactions with biological targets, particularly as a hinge-binder in the ATP-binding pocket of kinases.
This guide focuses specifically on the 5-methoxy substituted 1H-pyrrolo[3,2-b]pyridine core. The introduction of a methoxy group at the 5-position is a strategic modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can act as a hydrogen bond acceptor, alter the electronic distribution of the ring system, and impact metabolic stability, making it a key functional group in the design of potent and selective inhibitors for a range of therapeutic targets. This document will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives, aimed at researchers and professionals in the field of drug discovery and development.
Synthetic Strategies for the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Core
The construction of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold can be approached through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. Two primary approaches are highlighted here: a classical cyclization approach and a functionalization of the pre-formed azaindole core.
Reductive Cyclization of a Substituted Pyridine Precursor
A common and direct method for the synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core involves the reductive cyclization of a suitably substituted pyridine derivative. This approach builds the pyrrole ring onto the existing pyridine scaffold.
Conceptual Workflow:
Figure 1: Reductive cyclization approach.
Detailed Experimental Protocol:
Step 1: Synthesis of 6-methoxy-3-nitropyridine-2-acetonitrile
-
Rationale: This step introduces the two-carbon unit necessary for the formation of the pyrrole ring. The nitro group acts as a precursor to the amino group required for the cyclization.
-
Procedure:
-
To a solution of 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as DMSO, add sodium cyanide (NaCN).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-3-nitropyridine-2-acetonitrile.
-
Step 2: Reductive Cyclization to 5-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent nitrile group to form the pyrrole ring.
-
Procedure:
-
Dissolve 6-methoxy-3-nitropyridine-2-acetonitrile in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature for 24 hours.[1]
-
After the reaction is complete, carefully filter the catalyst through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine as a solid.
-
Functionalization of the 7-Azaindole Core
An alternative strategy involves the synthesis of the 7-azaindole core first, followed by the introduction of the methoxy group at the 5-position. This is often achieved via a bromination-substitution sequence.
Conceptual Workflow:
Figure 2: Functionalization of the 7-azaindole core.
Detailed Experimental Protocol:
Step 1: Synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine
-
Rationale: Introduction of a halogen at the 5-position provides a handle for subsequent cross-coupling or nucleophilic substitution reactions.
-
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine in a suitable solvent like DMF or acetonitrile.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography to obtain 5-bromo-1H-pyrrolo[3,2-b]pyridine.
-
Step 2: Methoxylation to 5-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Rationale: A copper-catalyzed nucleophilic substitution reaction is a common method to introduce a methoxy group onto an aryl halide.
-
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[3,2-b]pyridine in a solvent such as DMF or dioxane, add sodium methoxide (NaOMe) and a catalytic amount of copper(I) iodide (CuI).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography to yield the final product.
-
Characterization of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Core
Thorough characterization of the synthesized core and its derivatives is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Light yellow to brown solid |
| Melting Point | 115-116 °C[1] |
| Boiling Point | 285 °C (predicted)[1] |
| pKa | 14.36 ± 0.40 (predicted)[1] |
Spectroscopic Data (Representative):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.5 (br s, 1H, NH), 8.05 (d, J=8.0 Hz, 1H), 7.50 (t, J=2.8 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 6.40 (dd, J=2.8, 1.6 Hz, 1H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 152.0, 145.5, 128.0, 125.0, 118.0, 105.0, 98.0, 55.0 (OCH₃).
-
Mass Spectrometry (ESI+): m/z 149.07 [M+H]⁺.
Biological Activities and Therapeutic Potential
While specific biological data for 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives are emerging, the broader class of pyrrolopyridines has shown significant activity against a range of therapeutic targets, particularly protein kinases. The 5-methoxy substitution is anticipated to modulate this activity and provide opportunities for developing novel therapeutics.
Kinase Inhibition: A Promising Avenue
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.
Potential Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have shown that substitution at the 5-position can enhance FGFR inhibitory activity.[2][3] The 5-methoxy group, with its hydrogen bond accepting capability, could potentially interact with residues in the kinase domain to improve potency.[2][3] One study demonstrated that a compound with a methoxy group at the 3-position of a phenyl ring attached to the pyrrolopyridine core exhibited potent FGFR inhibitory activity.[3]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial in the immune response, and JAK inhibitors are used to treat autoimmune diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent JAK3 inhibitors, with modifications at the 5-position being critical for activity.[4]
-
Other Kinases: The versatility of the azaindole scaffold has led to the development of inhibitors for a wide range of other kinases, including Cdc7, highlighting the broad potential of this chemical class.
Hypothesized Mechanism of Action (FGFR Inhibition):
Figure 3: Potential mechanism of action of 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents. Based on studies of related compounds, some key SAR trends can be inferred for the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core.
| Position of Substitution | Functional Group | Impact on Activity (Inferred) | Rationale |
| 5-position (Pyridine ring) | Methoxy (OCH₃) | Potentially activity enhancing | Can act as a hydrogen bond acceptor with the kinase domain; influences electronic properties of the core. |
| Halogens (F, Cl, Br) | Variable | Can modulate lipophilicity and binding interactions. | |
| Small alkyl groups | Generally well-tolerated | Can fill small hydrophobic pockets. | |
| 2-position (Pyrrole ring) | Aryl/Heteroaryl groups | Often crucial for potency | Can extend into solvent-exposed regions or other binding pockets, providing additional interactions. |
| Small substituents | May be less active | Less opportunity for extended binding interactions. | |
| 1-position (Pyrrole NH) | Alkylation/Arylation | Can modulate solubility and cell permeability | May also influence the orientation of other substituents. |
Future Directions and Conclusion
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of oncology and immunology. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of analogs for biological screening.
Future research should focus on:
-
Elucidation of specific biological targets: While kinase inhibition is a likely mechanism of action, comprehensive screening against a panel of kinases and other targets is necessary to identify the specific molecular drivers of activity for 5-methoxy derivatives.
-
In-depth SAR studies: Systematic modification of the core at various positions will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to animal models of disease to assess their efficacy and safety.
References
-
EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. Available at: [Link]
-
The Versatility of 5-Methoxy-7-azaindole in Advanced Chemical Synthesis. (2025). Available at: [Link]
-
Semantic Scholar. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
Sources
- 1. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine, or 6-azaindole, framework represents a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold" in the design of targeted therapeutics. This technical guide provides an in-depth exploration of a key derivative, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, from its chemical synthesis to its significance within the broader landscape of drug discovery. While the precise moment of its initial discovery remains nuanced within the extensive history of azaindole synthesis, this document consolidates the established synthetic routes and illuminates the scientific rationale that positions this molecule as a valuable building block for novel therapeutic agents. We will delve into the causality behind experimental choices in its synthesis, provide detailed protocols, and explore its potential applications, particularly in the realm of kinase inhibition, by drawing parallels with structurally related and biologically active analogs.
Introduction: The Strategic Importance of the Azaindole Core
The fusion of a pyrrole and a pyridine ring to form the azaindole scaffold creates a unique electronic and structural architecture that has proven highly effective in engaging biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding site. The pyrrole moiety, on the other hand, offers a rich surface for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses specifically on 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a derivative where the strategic placement of a methoxy group on the pyridine ring is anticipated to modulate the electronic character and metabolic stability of the core, making it an attractive starting point for the development of new chemical entities.
Historical Context and the Evolution of Azaindole Synthesis
The history of 5-methoxy-1H-pyrrolo[3,2-b]pyridine is intrinsically linked to the broader development of synthetic methodologies for the azaindole class of heterocycles. While a singular "discovery" paper for this specific methoxy derivative is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the exploration of functionalized azaindles for therapeutic applications. Early synthetic efforts in the mid-20th century laid the groundwork for constructing the fused pyrrolopyridine system, with numerous strategies evolving over the decades to improve yield, regioselectivity, and substrate scope.
De Novo Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine: A Mechanistic Perspective
The most established and rational synthetic route to 5-methoxy-1H-pyrrolo[3,2-b]pyridine proceeds via a reductive cyclization of a suitably substituted pyridine precursor. This approach offers a high degree of control and is amenable to scale-up.
Synthetic Strategy: The Reductive Cyclization Approach
The key disconnection for the synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core involves the formation of the pyrrole ring onto a pre-existing 6-methoxypyridine scaffold. This is elegantly achieved through the reductive cyclization of a 6-methoxy-3-nitropyridine-2-acetonitrile derivative.
Caption: Reductive cyclization approach to the target molecule.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust and reproducible method for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier (Example) |
| 6-Methoxy-3-nitropyridine-2-acetonitrile | Varies | Varies | Commercial sources |
| Ethanol or Methanol | 64-17-5 | 46.07 | Sigma-Aldrich |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | 106.42 (Pd) | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals |
Step-by-Step Methodology:
-
Dissolution: Dissolve the 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1.0 eq) in ethanol or methanol in a suitable reaction vessel. The choice of alcohol can influence reaction kinetics and solubility.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution. The catalyst loading is a critical parameter that should be optimized for efficiency and cost-effectiveness.
-
Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus or a similar setup. Pressurize the vessel with hydrogen gas and maintain the reaction at room temperature with vigorous stirring for approximately 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Catalyst Removal: Upon completion of the reaction, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial to prevent contamination of the final product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the desired product.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups and the hydrogenation of nitriles. Its heterogeneous nature allows for easy removal from the reaction mixture.
-
Solvent Selection: Ethanol and methanol are common solvents for hydrogenation reactions as they are relatively inert under these conditions and can dissolve a wide range of organic substrates.
-
Reductive Cyclization Mechanism: The hydrogenation serves a dual purpose: it reduces the nitro group to an amine and the nitrile group to a primary amine. The newly formed amino groups then undergo an intramolecular condensation to form the pyrrole ring.
Physicochemical Properties
A summary of the key physicochemical properties of 5-methoxy-1H-pyrrolo[3,2-b]pyridine is presented below.
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Light yellow to brown solid |
| Melting Point | 115-116 °C |
| Boiling Point | 285 °C (predicted) |
| pKa | 14.36 ± 0.40 (predicted) |
Significance in Medicinal Chemistry and Drug Discovery
While specific biological activity data for the parent 5-methoxy-1H-pyrrolo[3,2-b]pyridine is not extensively published, the immense therapeutic relevance of the broader azaindole class provides a strong rationale for its importance as a scaffold in drug discovery.
The Azaindole Scaffold as a Kinase Inhibitor Core
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been successfully developed as potent inhibitors of various protein kinases. The core structure provides a key hydrogen bonding interaction with the hinge region of the kinase ATP-binding site, a critical anchor for achieving high affinity.
Caption: Hydrogen bonding of the 6-azaindole core with the kinase hinge.
Potential Therapeutic Applications
Based on the biological activities of structurally similar azaindole derivatives, 5-methoxy-1H-pyrrolo[3,2-b]pyridine holds potential as a starting point for the development of inhibitors for a range of therapeutic targets, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[1][2][3][4]
-
Janus Kinases (JAKs): JAK inhibitors are effective in treating autoimmune diseases and myeloproliferative neoplasms.
-
Other Kinases: The versatility of the azaindole scaffold allows for its adaptation to target a wide array of other kinases involved in oncology and inflammatory diseases.
The introduction of the 5-methoxy group can influence the molecule's properties in several ways:
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the basicity of the pyridine nitrogen, potentially affecting its interaction with the kinase hinge.
-
Metabolic Stability: The methoxy group may block a potential site of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.
-
Solubility: The presence of the oxygen atom can subtly influence the molecule's polarity and solubility.
Conclusion and Future Outlook
5-Methoxy-1H-pyrrolo[3,2-b]pyridine stands as a testament to the enduring importance of the azaindole scaffold in contemporary drug discovery. While its own history is interwoven with the broader narrative of its chemical class, its established synthesis via reductive cyclization provides a reliable and scalable route for its production. The strategic placement of the methoxy group offers a nuanced modulation of the core's properties, making it a highly valuable building block for the next generation of targeted therapeutics. As our understanding of the kinome and other target families continues to expand, the thoughtful application of scaffolds like 5-methoxy-1H-pyrrolo[3,2-b]pyridine will undoubtedly play a pivotal role in the development of innovative medicines to address unmet medical needs.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC). Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
- 1H-pyrrolo[2,3-b]pyridines. Google Patents.
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available at: [Link]
-
Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central (PMC). Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central (PMC). Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
-
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Pipzine Chemicals. Available at: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Karl-Franzens-Universität Graz. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available at: [Link]
-
5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Wikidata. Available at: [Link]
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- 1. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
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Technical Guide: Therapeutic Targets of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
This technical guide provides an in-depth analysis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine , a privileged scaffold and fragment in modern medicinal chemistry. Unlike its more ubiquitous isomer (1H-pyrrolo[2,3-b]pyridine or 7-azaindole), the [3,2-b] system offers a distinct vector for chemical space exploration, particularly in kinase inhibition and GPCR modulation.
Executive Summary
5-methoxy-1H-pyrrolo[3,2-b]pyridine represents a high-value chemotype in fragment-based drug discovery (FBDD). While often utilized as a synthetic intermediate, its intrinsic biological activity and structural geometry make it a potent "seed" for developing inhibitors against Fibroblast Growth Factor Receptor 4 (FGFR4) , Adenosine A2A Receptors , and Cyclin-Dependent Kinases (CDKs) .
This guide dissects the pharmacological utility of this scaffold, moving beyond simple chemical description to its application in targeted oncology and CNS therapeutics.
Chemical Profile & Pharmacophore Mapping
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold acts as a bioisostere of indole and azaindole, but with altered hydrogen bonding vectors that can exploit unique pockets in protein targets.
Structural Logic[1][2][3]
-
H-Bond Donor (N1-H): The pyrrole nitrogen acts as a critical donor, often engaging the "hinge region" of kinase domains (e.g., Glu/Leu backbone carbonyls).
-
H-Bond Acceptor (N4): The pyridine nitrogen provides a specific acceptor site. In the [3,2-b] isomer, this nitrogen is positioned to interact with residues distinct from those targeted by the [2,3-b] isomer, often improving selectivity profiles.
-
5-Methoxy Handle: This group serves two roles:
-
Electronic Modulation: Increases electron density on the pyridine ring, influencing pKa and solubility.
-
Steric/Interaction Probe: The methoxy oxygen can accept weak H-bonds or fill small hydrophobic clefts (e.g., gatekeeper regions in kinases).
-
Figure 1: Pharmacophore mapping of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold showing critical interaction vectors.
Primary Therapeutic Targets
Target A: Fibroblast Growth Factor Receptor 4 (FGFR4)
The most significant recent application of the pyrrolo[3,2-b]pyridine scaffold is in the development of reversible-covalent inhibitors for FGFR4, a validated target in Hepatocellular Carcinoma (HCC).
-
Mechanism: The scaffold functions as a "connecting skeleton."[1] It orients a reactive "warhead" (e.g., an aldehyde or acrylamide at the C5 or C3 position) toward Cys552 in the FGFR4 ATP-binding pocket.
-
Selectivity: Unlike pan-FGFR inhibitors, derivatives based on this scaffold have shown high selectivity for FGFR4 over FGFR1/2/3, primarily due to the unique geometry of the [3,2-b] ring system which avoids steric clashes common with other isomers.
-
Clinical Relevance: Overexpression of FGF19/FGFR4 drives liver tumorigenesis. Inhibitors using this core have demonstrated single-digit nanomolar IC50s in in vitro assays.[2]
Target B: Adenosine A2A Receptor (A2AR)
Fragment screening using Weak Affinity Chromatography (WAC) has explicitly identified 5-methoxy-1H-pyrrolo[3,2-b]pyridine as a ligand for the Adenosine A2A receptor.
-
Binding Data: The fragment exhibits a Kd of approximately 210 µM . While weak on its own, it represents a high "Ligand Efficiency" (LE) starting point.
-
Therapeutic Context: A2A antagonists are crucial for Parkinson’s Disease (enhancing dopaminergic signaling) and Immuno-oncology (preventing adenosine-mediated T-cell suppression).
-
Optimization: The 5-methoxy group likely sits in the exosite or near the ribose-binding region, allowing for growth into the orthosteric pocket to improve potency to the nanomolar range.
Target C: Cyclin-Dependent Kinase 1 (CDK1)
Derivatives of pyrrolo[3,2-b]pyridine, particularly those with thiazole substitutions, have been validated as CDK1 inhibitors.[3][4]
-
Cellular Effect: Inhibition leads to G2/M phase cell cycle arrest.
-
Application: These compounds have shown antiproliferative activity against melanoma (A375 cell lines) and malignant peritoneal mesothelioma. The scaffold effectively mimics the ATP purine ring, competitively inhibiting the kinase.
Experimental Validation Protocols
To validate this scaffold against the targets above, the following experimental workflows are recommended.
Protocol 1: Kinase Selectivity Profiling (FGFR4/CDK1)
Objective: Determine the IC50 and selectivity window of 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives.
-
Assay Platform: Use a FRET-based assay (e.g., LanthaScreen) or radiometric 33P-ATP assay.
-
Reagents: Recombinant FGFR4 (residues 460-802), ATP (at Km), and peptide substrate (e.g., Poly GT).
-
Procedure:
-
Incubate scaffold derivative (serial dilutions: 10 µM to 0.1 nM) with kinase and substrate for 60 min at RT.
-
Add detection reagents (Eu-labeled antibody).
-
Measure TR-FRET signal ratio (665 nm/615 nm).
-
-
Data Analysis: Fit curves using a non-linear regression model (Sigmoidal dose-response) to extract IC50.
-
Success Criterion: IC50 < 100 nM for lead compounds; > 100-fold selectivity against FGFR1.
-
Protocol 2: Fragment Screening for GPCRs (A2AR)
Objective: Confirm binding affinity of the fragment using Frontal Affinity Chromatography (FAC) or WAC.
-
Column Preparation: Immobilize A2A Receptor on silica or polymer monoliths.
-
Mobile Phase: Ammonium acetate (20 mM, pH 7.4) to maintain receptor stability.
-
Injection: Inject 5-methoxy-1H-pyrrolo[3,2-b]pyridine at varying concentrations (5 µM - 2 mM).
-
Calculation: Determine breakthrough time (
) relative to a non-retained marker ( ).-
Calculate Kd using the equation:
-
Signaling Pathway Visualization (FGFR4)
The following diagram illustrates the specific pathway blocked by pyrrolo[3,2-b]pyridine-based inhibitors in Hepatocellular Carcinoma.
Figure 2: FGFR4 signaling cascade in HCC. The inhibitor blocks ATP binding/phosphorylation, halting the RAS/MAPK downstream effects.
Synthesis & Optimization Notes
For researchers looking to modify this core:
-
C3 Functionalization: Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) at the C3 position is highly favorable and is the primary vector for extending the scaffold to reach the "gatekeeper" residues in kinases.
-
N1 Protection: The pyrrole nitrogen requires protection (e.g., SEM or Boc) during base-catalyzed modifications of the pyridine ring.
-
Solubility: The 5-methoxy group aids solubility compared to the unsubstituted parent, but further solubilizing groups (morpholine, piperazine) are often appended via the C3 linker for in vivo studies.
References
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Source: Journal of Medicinal Chemistry (ACS)
-
Extending the Affinity Range of Weak Affinity Chromatography for the Identification of Weak Ligands Targeting Membrane Proteins (A2AR). Source: Molecules (MDPI) / NCBI
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Source: Bioorganic & Medicinal Chemistry Letters
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Comparative structural analysis) Source: Journal of Enzyme Inhibition and Medicinal Chemistry
-
Synthetic strategies to pyrido fused heterocycles (Review of [3,2-b] vs [2,3-b]). Source: Indian Academy of Sciences
Sources
An In-Depth Technical Guide to the Solubility and Stability of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract
5-methoxy-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The successful development of any new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability. These parameters profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an analysis of the underlying chemical principles, and strategies for characterizing this important molecular core.
Introduction: The Pivotal Role of Physicochemical Profiling
The 1H-pyrrolo[3,2-b]pyridine (or 6-azaindole) core is a privileged scaffold in modern drug discovery, forming the backbone of numerous inhibitors targeting kinases and other enzymes.[1] The introduction of a methoxy group at the 5-position, yielding 5-methoxy-1H-pyrrolo[3,2-b]pyridine, modulates the electronic and steric properties of the molecule, potentially enhancing target engagement and influencing its metabolic profile.
However, before a compound's biological activity can be fully exploited, its fundamental physicochemical characteristics must be thoroughly understood. Poor aqueous solubility can lead to low and erratic bioavailability, hindering preclinical and clinical development. Similarly, chemical instability can result in the formation of degradation products, which may be inactive, toxic, or lead to a shortened product shelf-life.
This guide is structured to provide a logical progression from the theoretical underpinnings of solubility and stability to the practical execution of validated experimental protocols. We will explore the key molecular features of 5-methoxy-1H-pyrrolo[3,2-b]pyridine that govern these properties and present robust methodologies for their quantitative assessment.
Physicochemical Properties & Molecular Structure Analysis
The solubility and stability of 5-methoxy-1H-pyrrolo[3,2-b]pyridine are intrinsically linked to its molecular structure. The fused bicyclic system consists of an electron-rich pyrrole ring and an electron-deficient pyridine ring.
-
Hydrogen Bonding: The pyrrole nitrogen (N-H) acts as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These functionalities can interact with water molecules, influencing aqueous solubility.
-
Aromaticity and Polarity: The aromatic nature of the fused rings contributes to a relatively non-polar character, which can limit water solubility.[2] However, the presence of the nitrogen atoms and the methoxy group introduces polarity. The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor.[3][4]
-
Ionization (pKa): The pyridine nitrogen is basic and can be protonated at acidic pH. The pyrrole N-H is weakly acidic. The predicted pKa for the protonated pyridine nitrogen is a key determinant of solubility in acidic environments.[5]
These competing factors—hydrophobic surface area versus polar, hydrogen-bonding functionalities—create a delicate balance that dictates the overall solubility profile.
Comprehensive Solubility Profiling
A thorough understanding of a compound's solubility is paramount. Two key types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by dissolving a high-concentration DMSO stock in an aqueous buffer. This high-throughput assay is invaluable for early-stage discovery, providing a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform serial dilutions to generate a range of concentrations (e.g., 100 µM down to 0.78 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours, allowing time for precipitation to occur.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control.
Causality Behind Experimental Choices: The use of DMSO is standard for solubilizing compounds for screening, and the 1% final concentration is a widely accepted compromise to minimize solvent effects while maximizing initial compound dissolution. The 2-hour incubation provides a practical timeframe for observing precipitation in a high-throughput setting.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but fundamentally more accurate measure, critical for later-stage development and formulation. The "shake-flask" method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 5-methoxy-1H-pyrrolo[3,2-b]pyridine to a series of vials containing a defined volume of the desired aqueous buffer (e.g., pH 2.0, pH 7.4, pH 9.0).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection & Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Compare the peak area of the sample to a standard curve prepared from known concentrations of the compound to determine the solubility in µg/mL or µM.
Self-Validating System: The protocol's trustworthiness is ensured by several factors. The presence of excess solid throughout the equilibration period guarantees that a saturated state is achieved. The final filtration step is critical to remove particulates that would otherwise lead to an overestimation of solubility. The use of a validated HPLC method ensures accurate quantification.
Diagram: Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
Table 1: Predicted and Experimental Solubility Data
| Parameter | Condition | Predicted Value | Experimental Value |
| pKa (Basic) | 25°C | 4.5 ± 0.5 | Requires experimental data |
| LogP | - | 1.8 ± 0.3 | Requires experimental data |
| Kinetic Solubility | pH 7.4 Buffer | - | Requires experimental data |
| Thermo. Solubility | pH 7.4 Water | Low[2] | Requires experimental data |
| Thermo. Solubility | Organic Solvents | Soluble[3] | Soluble in Methanol, DCM[4] |
Note: Experimental values need to be determined empirically using the protocols described.
Chemical Stability & Forced Degradation Studies
Understanding a compound's intrinsic stability is crucial for predicting its shelf-life and identifying potential liabilities during development. Forced degradation (or stress testing) is an essential process where the compound is exposed to conditions more severe than those it would typically encounter to accelerate the formation of degradation products.[6][7] This helps in establishing degradation pathways and developing stability-indicating analytical methods.[6][8]
Hypothesized Degradation Pathways
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold has several potential sites of chemical instability:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.
-
Hydrolysis: While the methoxy ether linkage is generally stable, it can undergo hydrolysis under harsh acidic conditions. More significantly, the pyrrole ring itself can be susceptible to cleavage under extreme pH conditions. Studies on similar pyrrolopyridinedione derivatives have shown that the imide bond is prone to cleavage under alkaline conditions.[9][10]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to photochemical reactions and degradation.[11] Pyrrolopyridine derivatives have been shown to be photolabile.[12]
Experimental Protocol: Forced Degradation Study
A robust forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[13][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for several hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours. Also, prepare a solution of the compound in a suitable solvent and heat it.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to a controlled source of UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Analytical Methodology (Stability-Indicating HPLC Method):
A single reverse-phase HPLC method must be developed to separate the parent compound from all process impurities and degradation products.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
Analysis: Inject samples from each stress condition. Monitor the decrease in the parent peak area and the formation of new peaks (degradants).
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100%, indicating that all major degradants are being detected.
Expertise in Method Development: The choice of a gradient HPLC method is crucial because it is highly likely that the degradation products will have a wide range of polarities. A PDA detector is essential for a self-validating system; it allows for the assessment of peak purity, ensuring that each new peak corresponds to a single component and is not co-eluting with the parent drug.
Diagram: Forced Degradation & Analysis Workflow
Sources
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An In-Depth Technical Guide to the Safe Handling of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS No. 17288-40-3), a heterocyclic amine of significant interest in pharmaceutical research and drug development.[1][2][3][4] As a member of the pyrrolopyridine class, this compound and its derivatives are explored for their potential as kinase inhibitors, particularly targeting Janus Kinase 1 (JAK1), which is implicated in autoimmune diseases.[4][5] This document is intended for researchers, chemists, and laboratory professionals, outlining essential safety data, risk assessment, exposure controls, and emergency procedures. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Section 1: Compound Identification and Hazard Overview
5-methoxy-1H-pyrrolo[3,2-b]pyridine, also known as 5-Methoxy-4-azaindole, is a solid, light yellow to brown substance.[6] While comprehensive toxicological data for this specific compound is not widely published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a foundational risk profile based on available data and structural similarities to related compounds.[6]
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value | Source |
| CAS Number | 17288-40-3 | [6] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Light yellow to brown solid | [6] |
| Melting Point | 115-116°C | [6] |
| Storage | Sealed in dry, 2-8°C | [1] |
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger / Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Sources: GHS classifications are aggregated from multiple suppliers and databases.[6][7]
The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye damage.[6] The "Danger" signal word associated with H318 highlights the potential for irreversible eye damage upon contact, a critical consideration for all handling procedures.
Section 2: Toxicological Profile and Risk Assessment
Causality of Hazards:
-
Irritation: The nitrogen atoms in the pyridine and pyrrole rings can interact with biological macromolecules, potentially leading to irritation of the skin, eyes, and respiratory tract. Prolonged or repeated exposure can defat and dry the skin, possibly leading to dermatitis.
-
Acute Toxicity: Like many nitrogen-containing heterocyclic compounds, ingestion can lead to harmful systemic effects. Symptoms of overexposure to similar compounds can include headache, dizziness, nausea, and in severe cases, damage to the central nervous system, liver, and kidneys.
-
Carcinogenicity: While this specific compound is not classified as a carcinogen, it belongs to the family of heterocyclic amines. Certain HAAs are recognized as potent mutagens and potential human carcinogens, typically formed during high-temperature cooking of proteinaceous food.[8][9][10] Although the exposure context is different in a lab, the structural alert warrants cautious handling to minimize long-term exposure. It is prudent to treat this compound as potentially carcinogenic until proven otherwise.
Given the lack of specific data, the Precautionary Principle must be applied. All handling should assume the compound is more hazardous than indicated by the minimal available data.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] The causality is straightforward: the hood contains aerosols and vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[12]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.
-
Hand Protection: Handle with gloves inspected prior to use.[13] Nitrile gloves are a common choice, but their compatibility should be verified, especially when working with solutions. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[13]
-
Eye and Face Protection: Given the risk of serious eye damage (H318/H319), standard safety glasses are insufficient.[6] Use chemical safety goggles and a face shield when handling the solid or concentrated solutions.[12][13] This provides protection from splashes and fine particulates.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or coveralls.[12]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Caption: PPE Donning and Doffing Workflow.
Section 4: Standard Operating Procedure (SOP) for Safe Handling and Storage
Adherence to a strict SOP minimizes the risk of exposure and accidents.
Protocol for Weighing and Solution Preparation:
-
Preparation: Designate a specific area within the fume hood for handling. Assemble all necessary equipment (spatula, weigh boat, solvent, glassware) before retrieving the compound.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the solid compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust. Close the primary container immediately.
-
Dissolution: Place the weigh boat containing the compound into the destination flask. Using a wash bottle or pipette, carefully add the desired solvent to wash all solid from the boat into the flask.
-
Mixing: Cap the flask and mix by swirling or using a magnetic stirrer until fully dissolved.
-
Cleanup: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of the weigh boat and any contaminated wipes as hazardous waste.
Storage Requirements:
-
Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] The recommended storage temperature is between 2-8°C.[1]
-
Rationale: Cool temperatures slow the rate of potential degradation. A dry, inert atmosphere (if possible) prevents reaction with moisture or oxygen. A tightly sealed container prevents sublimation or release of vapors.
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[13]
Caption: SOP for Weighing and Dissolution.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. The speed of this action is critical to preventing permanent damage.
-
Skin Contact: Take off immediately all contaminated clothing.[12] Rinse skin with plenty of water or shower for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[12] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
Spill Response:
-
Small Spills (in fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop up the material and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Large Spills (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and safety officers. Do not re-enter without appropriate respiratory protection. Contain the spill if possible without risk. Follow institutional procedures for large chemical spill cleanup.
Caption: Decision Tree for Emergency Response.
Section 6: Waste Disposal
All waste containing 5-methoxy-1H-pyrrolo[3,2-b]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Section 7: References
-
Material Safety Data Sheet, Pyridine. (2011). MSDS US COV.
-
Safety Data Sheet, Pyridine. (2020). Sigma-Aldrich.
-
Safety Data Sheet, Pyridine. Carl ROTH. [Link]
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Safety Data Sheet, Pyridine. (2024). PENTA.
-
1H-pyrrolo[3,2-b]pyridine-2-methanol, 5-methoxy-. Pipzine Chemicals.
-
Safety Data Sheet, Pyridine. KISHIDA CHEMICAL CO., LTD.
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
-
5-methoxy-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]
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5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Lead Sciences. [Link]
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The Dangers of Carcinogenic Substances That Cause Cancer. (2025). Siloam Hospitals.
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Center for Biotechnology Information.
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Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. National Center for Biotechnology Information.
-
Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. PubMed.
-
Chemical hazard. Wikipedia.
-
Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. PubMed.
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate.
-
Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. PubMed.
-
Substituted sulfonamide pyrrolopyridines as jak inhibitors. Google Patents.
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commercial availability of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Technical Source & Application Guide: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Part 1: Executive Summary & Strategic Sourcing
5-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3), often referred to as 5-methoxy-4-azaindole , represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., FGFR, CDK8) where the azaindole core serves as a bioisostere to indole, improving water solubility and modifying hydrogen bond donor/acceptor profiles.[1][2]
While commercially available, the supply chain for this specific isomer is often fragmented compared to its 7-azaindole counterparts.[1] This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure project continuity.
Sourcing Decision Matrix
The following decision tree outlines the optimal logic for acquiring this material based on project phase and quantity requirements.
Figure 1: Strategic sourcing workflow for 5-methoxy-4-azaindole, balancing cost, time, and scale.
Part 2: Chemical Profile & Commercial Landscape
Chemical Identity
-
Molecular Weight: 148.16 g/mol [1]
-
Melting Point: 115-116°C
Commercial Availability
The market for 5-methoxy-4-azaindole is defined by a dichotomy between catalog distributors and bulk manufacturers.[2]
| Supplier Category | Representative Vendors | Typical Pack Size | Price Range (Est.) | Lead Time |
| Catalog Distributors | Sigma-Aldrich, Fisher, AK Scientific | 250 mg - 5 g | $75 - $170 / 250mg | 1-5 Days |
| Specialty Chemical | BLDpharm, Combi-Blocks, SynQuest | 1 g - 25 g | $40 - $100 / g | 1-2 Weeks |
| Bulk Synthesis | Enamine, WuXi AppTec (Custom) | > 100 g | Negotiated | 4-8 Weeks |
Analyst Note: Prices for this specific isomer are significantly higher than the 5-methoxyindole analog due to the more complex pyridine ring synthesis.[2] Always verify the exact structure, as "methoxyazaindole" can refer to the 4, 5, 6, or 7-azaindole isomers.[1][2]
Part 3: Technical Validation (Quality Control)
Trusting a Certificate of Analysis (CoA) without internal verification is a risk in high-stakes research.[2] The following protocol defines the self-validating criteria for incoming batches.
NMR Validation (1H-NMR, 500 MHz, DMSO-d6)
The diagnostic peaks for 5-methoxy-1H-pyrrolo[3,2-b]pyridine are distinct. The methoxy group and the AB system of the pyridine ring are key identifiers.
-
δ 11.2 ppm (br s, 1H): Indole NH (Exchangeable).[1]
-
δ 7.80 ppm (d, J=8.5 Hz, 1H): Pyridine proton (H-7, ortho to ring nitrogen).[1][2]
-
δ 6.60 ppm (d, J=8.5 Hz, 1H): Pyridine proton (H-6, ortho to methoxy).[1][2]
-
δ 3.90 ppm (s, 3H): Diagnostic Methoxy Singlet .
Purity Criterion: Integration of the methoxy singlet (3H) relative to the aromatic region must be 3:4. Any deviation suggests alkyl impurities or regioisomers.[1]
LC-MS Profiling
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]
-
Ionization: ESI+
-
Target Ion: [M+H]+ = 149.17 m/z.[1]
-
Common Contaminant: Look for m/z 135 (Demethylated phenol variant) or m/z 163 (N-methylated impurity).[2]
Part 4: Synthetic Contingencies (The "Make" Option)
If commercial stock is depleted or cost-prohibitive for scale-up, the synthesis of 5-methoxy-4-azaindole is achievable via the Leimgruber-Batcho indole synthesis adapted for pyridines, or a reductive cyclization of nitropyridine acetonitriles.[2]
Synthetic Pathway: Reductive Cyclization
This route is preferred for its scalability and avoidance of harsh Fischer indole conditions which often fail with electron-deficient pyridines.[2]
Figure 2: Modified Leimgruber-Batcho synthesis for 5-methoxy-4-azaindole.[2]
Protocol Narrative:
-
Enamine Formation: React 6-methoxy-3-nitro-2-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The methyl group at the 2-position is sufficiently acidic due to the electron-withdrawing nitro group at the 3-position.[2]
-
Cyclization: The resulting red enamine intermediate is subjected to reductive cyclization.[1] Hydrogenation (H2, Pd/C) in ethanol or reduction with Iron/Acetic acid facilitates the reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.[1]
-
Purification: The crude azaindole is purified via silica gel chromatography (Hexane/EtOAc) to yield the light yellow solid.[1]
Part 5: Applications in Drug Discovery
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold is not merely a structural curiosity; it is a functional pharmacophore.[2]
-
Kinase Inhibition (FGFR/CDK):
-
The pyrrolo[3,2-b]pyridine core mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases.[1][2]
-
The 5-methoxy group often projects into the solvent-exposed region or a hydrophobic pocket (e.g., the gatekeeper region), improving potency compared to the unsubstituted azaindole.[1][2]
-
Mechanism:[1][6] The N-1 hydrogen acts as a hydrogen bond donor to the hinge region (e.g., Glu residue), while the N-4 (pyridine nitrogen) acts as a hydrogen bond acceptor.[1][2]
-
-
Tubulin Polymerization Inhibitors:
-
Physicochemical Optimization:
-
Solubility: The extra nitrogen (N-4) lowers the LogP compared to the indole analog (approx.[1][2] 1.5 vs 2.5), enhancing aqueous solubility—a critical parameter for oral bioavailability.[1]
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than the benzene ring of indole.[1]
-
References
-
Lead Sciences. (2025). Product Catalog: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
-
Wang, Z., et al. (2021).[1][7] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
Zhang, Y., et al. (2022).[1][6] Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link][1][2]
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Methodological & Application
Application Note: In Vitro Profiling of 5-methoxy-1H-pyrrolo[3,2-b]pyridine Using a Luminescent Kinase Assay
Introduction: The Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine class of heterocyclic compounds represents a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique structural and electronic properties of the pyrrolopyridine core make it an ideal starting point for developing potent and selective ATP-competitive inhibitors.
This document provides a comprehensive guide for researchers to characterize the inhibitory potential of 5-methoxy-1H-pyrrolo[3,2-b]pyridine , a representative member of this scaffold family. While this specific molecule is not yet extensively characterized in public literature, its structural alerts suggest potential activity against various kinases. To this end, we present a detailed protocol for screening this compound against FMS kinase (CSF-1R) , a well-validated receptor tyrosine kinase involved in the proliferation and differentiation of macrophages.[1][2] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory conditions, making it a high-value target for therapeutic intervention.[3][4][5]
The protocol herein utilizes the robust and highly sensitive ADP-Glo™ Kinase Assay , a luminescent, homogeneous assay format ideal for determining kinase activity and inhibitor potency in a high-throughput setting.[6][7][8]
Biological Context: The FMS (CSF-1R) Signaling Pathway
Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS, is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[2] Upon binding its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation cascade creates docking sites for various downstream signaling proteins, activating critical pathways like PI3K/Akt and Ras/MEK/ERK, which ultimately drive cellular responses.[4][9] Inhibiting FMS kinase activity can disrupt these pathways, thereby reducing the population of tumor-associated macrophages (TAMs) that contribute to an immunosuppressive tumor microenvironment.[3][5]
Quantitative Data Summary
The following table presents reference IC50 values for closely related pyrrolopyridine and pyrazolopyrimidine scaffolds against various kinases. This data provides a benchmark for interpreting results obtained for 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The goal of the described protocol is to generate similar high-quality data for the target compound.
| Compound ID | Scaffold Family | Target Kinase | IC50 (nM) | Reference |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 | [1] |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [10] |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 | [11][12][13] |
| Pexidartinib | 1H-pyrrolo[2,3-b]pyridine | CSF1R | - | [14][15] |
Experimental Protocol: ADP-Glo™ Kinase Assay
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted back into ATP, which serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[6][7] A potent inhibitor will reduce kinase activity, leading to lower ADP production and a diminished luminescent signal.
Experimental Workflow
The workflow is designed for efficiency and high-throughput screening in a 384-well plate format.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
5-methoxy-1H-pyrrolo[3,2-b]pyridine (Test Compound)
-
Recombinant human FMS (CSF-1R) kinase (e.g., from Promega, Carna Biosciences)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
ATP, Ultra Pure
-
DMSO, Molecular Biology Grade
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes, plate shaker, and a plate-reading luminometer
2. Reagent Preparation:
-
Test Compound Plate: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a top concentration of 1 mM. This will be the source plate. Then, create an intermediate plate by diluting the compounds into kinase buffer.
-
ATP Solution: Prepare a working solution of ATP in kinase buffer at a concentration twice the desired final concentration (e.g., if final is 25 µM, prepare at 50 µM). The optimal ATP concentration should be at or near the Km of FMS for ATP.
-
Enzyme/Substrate Mix: Prepare a 2X working solution of FMS kinase and its substrate in kinase buffer. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.
3. Assay Procedure (384-well format, 10 µL final volume):
-
Compound Addition: Dispense 2.5 µL of serially diluted test compound or DMSO (for 0% and 100% inhibition controls) into the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of the 2X FMS kinase/substrate mix to all wells. For the "no enzyme" background control, add 2.5 µL of kinase buffer with substrate only.
-
Pre-incubation: Gently mix the plate on a shaker for 30 seconds. Incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Mix the plate gently. Incubate at 30°C for 60 minutes.
-
Reaction Termination: Equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[16]
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[7][16]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal.[7][16]
-
Signal Development Incubation: Incubate at room temperature for 30-60 minutes. The signal is stable for several hours.[7]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Calculate Percent Inhibition:
-
Average the signal from the 100% activity control wells (DMSO only, Max_Signal).
-
Average the signal from the 0% activity control wells (no enzyme or potent inhibitor, Min_Signal).
-
For each test compound concentration (Test_Signal), calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Test_Signal - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the data, this protocol incorporates a multi-layered validation system.
-
Essential Controls:
-
Positive Control (0% Inhibition): Contains all reaction components except the inhibitor (DMSO vehicle only). This defines the maximum signal window.
-
Negative Control (100% Inhibition): Can be either a reaction with no enzyme or a reaction with a known, potent FMS inhibitor at a saturating concentration. This defines the background signal.
-
-
Assay Quality Metric (Z'-Factor): Before screening, the quality of the assay should be validated by calculating the Z'-factor (Z prime).[17][18][19] This statistical parameter accounts for both the dynamic range of the assay and the data variation.
-
The formula is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Interpretation:
-
-
Reproducibility: All experiments should be performed in at least duplicate, and IC50 values should be confirmed across multiple independent experiments to ensure consistency.
References
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
-
Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Oncology. [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
-
CSF-1 Receptor Signaling in Myeloid Cells. Cold Spring Harbor Perspectives in Biology. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. [Link]
-
IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. ResearchGate. [Link]
-
(PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
-
Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression. Molecular Biology of the Cell. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Research. [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
-
Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages. JCI Insight. [Link]
-
Colony stimulating factor 1 receptor. Wikipedia. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 16. promega.com [promega.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. m.youtube.com [m.youtube.com]
application of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in cancer research.
Application Note: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine in Next-Generation Kinase Inhibitor Discovery
Part 1: Executive Summary & Strategic Rationale
5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3), often referred to as 5-methoxy-4-azaindole , represents a "privileged structure" in medicinal chemistry. Its utility in cancer research stems from its ability to function as a bioisostere of the purine ring system found in Adenosine Triphosphate (ATP).
In the development of targeted cancer therapies, particularly Tyrosine Kinase Inhibitors (TKIs) , this scaffold is deployed to create high-affinity ATP-competitive inhibitors. The 4-azaindole core mimics the hydrogen-bonding motifs required to anchor the drug within the kinase hinge region, while the 5-methoxy group often modulates lipophilicity and metabolic stability, or interacts with specific residues (e.g., gatekeeper residues) in the ATP-binding pocket.
Key Applications:
-
EGFR Inhibitor Development: Targeting T790M/L858R mutations in Non-Small Cell Lung Cancer (NSCLC).
-
PI3K/mTOR Pathway Inhibition: Dual inhibition for solid tumors.
-
TEAD/Hippo Pathway Modulation: Emerging targets for disruption of protein-protein interactions.[1]
Part 2: Mechanism of Action & Chemical Biology
To effectively utilize this scaffold, researchers must understand its binding topology. The 4-azaindole core typically binds to the kinase hinge region via a bidentate hydrogen bond:
-
Acceptor: The Pyridine Nitrogen (N4).
-
Donor: The Pyrrole Nitrogen (N1-H).
The 5-methoxy substituent provides a strategic vector for optimization. Unlike the unsubstituted azaindole, the methoxy group can:
-
Induce a conformational bias that favors binding to active (DFG-in) or inactive (DFG-out) kinase states.
-
Serve as a handle for further structure-activity relationship (SAR) exploration to improve solubility or reduce off-target toxicity (e.g., hERG inhibition).
Pathway Visualization: EGFR & PI3K Signaling
The following diagram illustrates the critical signaling nodes where 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives exert their inhibitory effects.
Caption: Signal transduction cascade showing EGFR and PI3K/mTOR nodes, primary targets for 4-azaindole based inhibitors.
Part 3: Experimental Protocols
The following protocols outline the "Hit-to-Lead" workflow, transforming the raw 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold into a functional kinase inhibitor and validating its biological activity.
Protocol 1: Synthetic Functionalization (The Gateway Step)
Objective: To install a reactive handle (Iodine) at the C3 position, enabling subsequent Suzuki-Miyaura couplings to generate a library of inhibitors. Scope: Medicinal Chemistry / Lead Optimization.
Materials:
-
Starting Material: 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv).
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv).
-
Solvent: DMF (Anhydrous).
-
Workup: Ethyl Acetate, Brine, Sodium Thiosulfate.[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 10 g (64.1 mmol) of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in 100 mL of anhydrous DMF. Ensure the system is under an inert atmosphere (Argon or Nitrogen).
-
Iodination: Cool the solution to 0°C. Add NIS (15.8 g, 70.5 mmol) portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via LC-MS (Target Mass: M+H ≈ 275.0).
-
Quench & Extraction: Dilute the reaction mixture with 500 mL of Ethyl Acetate. Wash sequentially with:
-
Saturated Na₂S₂O₃ (to remove excess iodine).
-
Water (3x) to remove DMF.
-
Brine (1x).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if necessary.
-
Yield Expectation: 85–95% yield of 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine .
Self-Validating Checkpoint: The 1H NMR should show the disappearance of the C3-proton signal (typically a doublet around 6.5-7.5 ppm depending on solvent) and the retention of the C2-proton signal.
Protocol 2: Biochemical Kinase Profiling (EGFR-T790M)
Objective: Determine the IC₅₀ of the synthesized derivatives against mutant EGFR, a key target in resistant NSCLC. Method: FRET-based Z'-LYTE™ Kinase Assay (or equivalent).
Reagents:
-
Recombinant EGFR T790M/L858R kinase domain.
-
FRET Peptide Substrate (e.g., Tyr 04).
-
ATP (at K_m apparent).
-
Test Compounds (dissolved in DMSO).
Workflow:
-
Preparation: Prepare 384-well plates. Dispense 10 µL of kinase reaction buffer containing the EGFR enzyme.
-
Compound Addition: Add 100 nL of test compound (10-point dose-response, starting at 10 µM).
-
Initiation: Add 5 µL of ATP/Peptide substrate mixture.
-
Incubation: Incubate at RT for 1 hour (protect from light).
-
Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate for 1 hour.
-
Readout: Measure fluorescence emission ratio (Coumarin/Fluorescein) on a plate reader.
Data Analysis:
Calculate % Phosphorylation and fit data to a sigmoidal dose-response equation:
Protocol 3: Cellular Viability Assay (NSCLC Models)
Objective: Assess the antiproliferative potency of the compounds in a relevant biological system. Cell Line: NCI-H1975 (Harbors EGFR T790M/L858R mutations).
Step-by-Step Methodology:
-
Seeding: Seed NCI-H1975 cells at a density of 3,000 cells/well in 96-well white-walled plates. Use RPMI-1640 medium + 10% FBS.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the 5-methoxy-4-azaindole derivative (e.g., 0.001 µM to 10 µM). Include DMSO control (0.1% final).
-
Exposure: Incubate for 72 hours.
-
Detection: Add 100 µL of CellTiter-Glo® (Promega) reagent to each well. Shake for 2 minutes to lyse cells.
-
Quantification: Incubate for 10 minutes (dark) to stabilize the signal. Measure Luminescence.
Data Presentation Table: Example of expected data structure for reporting results.
| Compound ID | R-Group (C3) | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | H1975 Cell EC₅₀ (nM) | Selectivity Index |
| Ref (Erlotinib) | - | 15 | >1000 | >5000 | Low |
| Ref (Osimertinib) | - | 12 | 5 | 8 | High |
| Cmpd-4a | Phenyl | 450 | 120 | 210 | Moderate |
| Cmpd-4b | Pyrazole | 30 | 12 | 18 | High |
Part 4: Drug Discovery Workflow Diagram
The following Graphviz diagram illustrates the iterative cycle of using the 5-methoxy-4-azaindole scaffold to reach a Lead Candidate.
Caption: Iterative optimization cycle for 4-azaindole derivatives in oncology drug discovery.
Part 5: References
-
Vertex Pharmaceuticals. (2017). 2,4-Di-(Nitrogen Containing Group) Substituted Pyrimidine Compound and Preparation Method and Use Thereof. Patent WO/2017/036403. (Describes the use of 5-methoxy-1H-pyrrolo[3,2-b]pyridine as Intermediate 201-20 for EGFR inhibitors). Link
-
Merck Sharp & Dohme Corp. (2025). Substituted Bicyclic Compounds as TEAD Binders.[1] Patent WO2025119893. (Details the iodination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with NIS). Link
-
Frydman, B., et al. (1968).[2] Synthesis of 5-Methoxy-4-azaindole.[2][3][4] Journal of Organic Chemistry, 33, 3762-3766.[2] (Foundational synthesis of the scaffold). Link
-
Pipzine Chemicals. (2024). 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Technical Data. (Catalog data confirming commercial availability for research). Link
-
MDPI Pharmaceuticals. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Review of azaindole scaffolds in cancer). Link
Sources
- 1. WO2025119893A1 - Substituted bicyclic compounds - Google Patents [patents.google.com]
- 2. WO1994029307A1 - Pyrrolo[3,2-b]pyridinylalkyl benzamide derivatives - Google Patents [patents.google.com]
- 3. inter-chem.pl [inter-chem.pl]
- 4. US9073851B2 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
Application Notes & Protocols: High-Purity Isolation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Introduction: The Significance of Purity for a Privileged Scaffold
5-methoxy-1H-pyrrolo[3,2-b]pyridine, also known as 5-methoxy-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, the 7-azaindole scaffold is a cornerstone in the design of various therapeutic agents, particularly kinase inhibitors.[1][2] The methoxy substituent at the 5-position modulates the electronic and steric properties of the molecule, making it a crucial intermediate for synthesizing targeted therapies.
Given its role as a key building block, the purity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine is paramount. The presence of residual starting materials, synthetic byproducts, isomeric impurities, or even trace amounts of catalysts can have profound downstream effects, leading to ambiguous biological data, altered pharmacological profiles, and complications in meeting regulatory standards. This guide provides a comprehensive overview of robust purification techniques, grounded in chemical principles, to ensure the isolation of this compound with the high degree of purity required for research and development applications.
Chapter 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential contaminants. The impurity profile of crude 5-methoxy-1H-pyrrolo[3,2-b]pyridine is intrinsically linked to its synthetic route. A common synthesis involves the hydrogenation of a 6-methoxy-3-nitropyridine-2-acetonitrile precursor.[3]
Common Impurities May Include:
-
Unreacted Starting Materials: Residual nitro-compounds or other precursors.
-
Partially Reduced Intermediates: Hydroxylamine or amino-nitrile intermediates from incomplete hydrogenation.
-
Isomeric Byproducts: The synthesis of azaindoles can sometimes yield structural isomers that are notoriously difficult to separate due to similar polarities.[4]
-
Catalyst Residues: Trace amounts of palladium from hydrogenation or other cross-coupling reactions.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, methanol, ethyl acetate).[4]
A preliminary analysis of the crude material by Thin-Layer Chromatography (TLC) and ¹H NMR is essential to diagnose the primary purification challenges before selecting a method.
Chapter 2: Primary Purification via Flash Column Chromatography
Flash column chromatography is the most versatile and widely employed technique for purifying 5-methoxy-1H-pyrrolo[3,2-b]pyridine on a laboratory scale.[5][6] The principle relies on partitioning the components of the crude mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).
Protocol 1: Optimized Flash Chromatography
1. Eluent System Selection via TLC:
-
Rationale: TLC serves as a rapid, small-scale pilot for column chromatography, allowing for the determination of a solvent system that provides optimal separation (Rf value of the target compound between 0.25-0.40 and good separation from impurities).
-
Procedure: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems. (See Table 1 for recommended starting points). d. Visualize the separated spots under UV light (254 nm).[6]
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Eluent System | Polarity | Typical Application/Notes |
|---|---|---|
| Dichloromethane / Ethyl Acetate | Low to Medium | A good starting point. A gradient of 5% to 40% ethyl acetate is often effective.[3][5] |
| Hexanes / Ethyl Acetate | Low to Medium | Standard system for many organic compounds. A gradient from 10% to 50% ethyl acetate can be explored.[4] |
| Dichloromethane / Methanol | Medium to High | Useful for separating more polar impurities. A gradient of 1% to 10% methanol is typical.[4] |
2. Column Preparation and Sample Loading:
-
Rationale: Proper column packing is critical to avoid channeling and ensure high resolution. Dry loading is often preferred for compounds with limited solubility in the initial eluent, as it can lead to sharper bands and better separation.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Dichloromethane/Ethyl Acetate). b. Pour the slurry into the column and allow it to pack under gentle pressure. c. Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure. d. Carefully add the resulting dry powder to the top of the packed column. e. Add a thin layer of sand to protect the surface.
3. Elution and Fraction Collection:
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is generally more efficient for separating complex mixtures than an isocratic (constant composition) elution.
-
Procedure: a. Begin elution with the low-polarity solvent system determined by TLC. b. Collect fractions systematically. c. Gradually increase the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate). d. Monitor the collected fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography
Caption: General workflow for flash column chromatography purification.
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Compound is too polar and retained on the column. | Increase the eluent polarity (e.g., add methanol).[4] |
| Compound is partially soluble in the loading solvent. | Ensure complete dissolution or use the dry loading technique.[4] | |
| Streaking/Tailing | Column is overloaded; poor interaction with silica. | Reduce the amount of crude material loaded. Add a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape of basic compounds like azaindoles.[4] |
| Co-elution | Poor separation between product and impurity. | Optimize the solvent system using TLC with different solvent mixtures. Use a shallower gradient during elution. |
Chapter 3: Final Purification and Polishing by Recrystallization
Recrystallization is an excellent secondary purification technique to remove minor impurities and obtain a highly crystalline, solvent-free final product.[7] The method relies on the principle that the solubility of a compound in a solvent increases with temperature.
Protocol 2: Recrystallization for High Purity
1. Solvent Selection:
-
Rationale: The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below. This differential solubility is key to high recovery.
-
Procedure: a. Place a small amount of the column-purified product into several test tubes. b. Add a small volume of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes) to each tube. c. Heat the tubes to the solvent's boiling point. A good solvent will fully dissolve the compound. d. Allow the solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will cause the compound to precipitate as clean crystals.
2. Recrystallization Procedure:
-
Rationale: Using a minimal amount of hot solvent maximizes recovery. Slow cooling promotes the formation of large, pure crystals, as impurities tend to remain in the solution.
-
Procedure: a. Place the material to be recrystallized in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. c. Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. d. Once crystals have formed, place the flask in an ice bath to maximize precipitation. e. Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to a supersaturated solution or persistent impurities. Try reheating to dissolve the oil and then cooling even more slowly, or adding a seed crystal.[4]
3. Isolation and Drying:
-
Procedure: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Dry the crystals under high vacuum to remove all residual solvent.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Chapter 4: Purity Verification and Characterization
After purification, the identity, purity, and integrity of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess for impurities. The absence of extraneous peaks and the correct integration values are indicative of high purity. Special attention should be paid to identifying residual solvent peaks.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[6]
-
Melting Point: A sharp melting point range is a classic indicator of purity. The reported melting point for 5-methoxy-1H-pyrrolo[3,2-b]pyridine is 115-116°C.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity and is especially useful for detecting isomeric impurities that may not be resolved by TLC.[4]
Table 2: Physical and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | 115-116°C[8] |
| Boiling Point | 285°C[8] |
Conclusion
The successful isolation of high-purity 5-methoxy-1H-pyrrolo[3,2-b]pyridine is a critical step in its application for drug discovery and development. A systematic approach, beginning with an analysis of the crude material, followed by a primary purification via flash column chromatography and an optional final polishing by recrystallization, is a proven strategy. Each step, from solvent selection to final purity analysis, must be executed with precision. By following the detailed protocols and troubleshooting guides presented here, researchers can confidently obtain material of the requisite quality for advancing their scientific objectives.
References
-
PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Chen, Y.-A., et al. (2023). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Frontal affinity chromatograms of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.... Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
Ravn, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]
-
Supporting Information for scientific publication. (n.d.). Retrieved from [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Arkivoc. Retrieved from [Link]
-
Chemsrc. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy. Retrieved from [Link]
-
Lee, H., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. Retrieved from [Link]
-
Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. Retrieved from [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Application Note: Solubilization and Handling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract & Compound Profile
This guide details the protocol for the preparation, solubilization, and storage of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (also known as 5-methoxy-4-azaindole).[1] This compound is a critical fused bicyclic scaffold, often utilized as a bioisostere of indole in kinase inhibitor development. Due to the presence of both a hydrogen-bond donating pyrrole ring and a basic pyridine nitrogen, its solubility profile requires specific handling to prevent precipitation ("crashing out") in aqueous biological buffers.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine |
| Common Name | 5-Methoxy-4-azaindole |
| CAS Number | 17288-40-3 |
| Molecular Weight | 148.16 g/mol |
| Formula | C₈H₈N₂O |
| Predicted LogP | ~1.3 (Moderately Lipophilic) |
| pKa (Predicted) | ~5.0 (Pyridine N), ~13.0 (Pyrrole NH) |
| Appearance | Off-white to pale yellow solid |
Solubility Strategy & Solvent Selection[2][3][4]
The Challenge: Aqueous Instability
Like many azaindole derivatives, 5-methoxy-1H-pyrrolo[3,2-b]pyridine exhibits poor solubility in neutral water due to strong intermolecular crystal lattice energy and lipophilicity.[1] Direct addition of the solid to cell culture media often results in micro-precipitation, leading to inconsistent biological data (e.g., false negatives in IC50 assays).
The Solution: The DMSO "Master Stock" Approach
Dimethyl Sulfoxide (DMSO) is the required primary solvent. It disrupts the crystal lattice effectively.
-
Primary Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Secondary (Intermediate) Solvent: PBS or Media (only at low concentrations).
-
Solubility Limit: Empirically, this scaffold is typically soluble in DMSO at concentrations up to 50 mM . Higher concentrations (100 mM) may require sonication and should be tested on a small scale first.
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock solution for long-term storage.
Materials
-
Solid 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3).[1]
-
Anhydrous DMSO.
-
Vortex mixer.
-
Ultrasonic bath (optional but recommended).
-
Amber glass vials (borosilicate) with PTFE-lined caps.[1]
Step-by-Step Procedure
-
Calculations: Determine the mass required.
-
Target Concentration: 10 mM (10 mmol/L).
-
Target Volume: 1 mL.
-
Mass Required:
. -
Note: Weighing exactly 1.48 mg is difficult. It is better to weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume.
-
Formula:
[1]
-
-
Weighing:
-
Weigh approx. 5 mg of solid into a tared amber glass vial. Record exact mass (e.g., 5.20 mg).
-
-
Solvation:
-
Calculate required DMSO:
. -
Add the calculated volume of anhydrous DMSO to the vial.
-
-
Homogenization:
-
Vortex vigorously for 30 seconds.
-
Critical Step: If particles remain visible, sonicate in a water bath at ambient temperature for 5 minutes. The solution must be optically clear.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light and moisture.
-
Protocol 2: Preparation of Working Solutions (Aqueous)
Objective: Dilute the Master Stock into biological media without precipitation.
Safety Rule: The final DMSO concentration in cell assays should generally be ≤ 0.1% (v/v) to avoid solvent toxicity, though some robust lines tolerate 0.5%.[2]
The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stock to media can cause "shock precipitation." Use an intermediate step.
Example: Preparing a 10 µM Assay Solution (Final Volume 10 mL).
-
Thaw the 10 mM Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.
-
Intermediate Step (100x Concentrate):
-
Dilute 10 µL of 10 mM Stock into 990 µL of media (or PBS).
-
Result: 100 µM solution (1% DMSO).
-
Observation: Check for turbidity immediately. If clear, proceed.
-
-
Final Dilution:
-
Add 1 mL of the Intermediate Solution to 9 mL of media.
-
Result: 10 µM final compound concentration (0.1% DMSO).
-
Dilution Table
| Target Assay Conc. | Dilution Factor | Preparation Strategy | Final DMSO % |
| 10 µM | 1:1000 | 1 µL Stock (10 mM) + 999 µL Media | 0.1% |
| 1 µM | 1:10,000 | Dilute 10 µM solution 1:10 with Media | 0.1% |
| 100 nM | 1:100,000 | Dilute 1 µM solution 1:10 with Media | 0.1% |
Visualized Workflow (DOT Diagram)
Caption: Figure 1. Step-by-step workflow for the solubilization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, ensuring stability from solid state to biological assay.
Quality Control & Troubleshooting
Validation of Solubilization
Before running expensive biological assays, validate your stock:
-
Nephelometry (Scattering): If available, measure light scattering of the working solution. High scattering = micro-precipitates.
-
Absorbance Scan: Azaindoles absorb in the UV range (typically 250-300 nm). A linear relationship between concentration and absorbance (Beer's Law) confirms solubility. If the curve plateaus or drops unexpectedly, precipitation has occurred.
Troubleshooting "Crash Out"
If the compound precipitates upon addition to aqueous media:
-
Acidification: The pyridine nitrogen (N4) is basic. Acidifying the stock slightly (using a Citrate buffer pH 5-6 instead of neutral PBS) can improve solubility by protonating the nitrogen, converting it to a more soluble salt form in situ.
-
Surfactants: Add 0.05% Tween-80 to the assay buffer before adding the compound stock.
Safety & Handling (SDS Highlights)
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
DMSO Warning: DMSO penetrates skin and can carry the dissolved compound into the bloodstream. Change gloves immediately if splashed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10307871, 5-methoxy-1H-pyrrolo[2,3-b]pyridine. (Note: Structural analog reference for physicochemical properties). Retrieved February 1, 2026 from [Link]
-
LifeTein (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Retrieved February 1, 2026 from [Link]
-
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 11(2), 40. (Provides structural context for azaindole solubility and bioisosterism). Retrieved February 1, 2026 from [Link]
Sources
Application Notes and Protocols for Developing Assays for 5-methoxy-1H-pyrrolo[3,2-b]pyridine Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust assay cascade to characterize the biological activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. This compound belongs to the pyrrolopyridine (azaindole) class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] The protocols herein are designed to facilitate the identification of the molecular target(s) of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and to elucidate its mechanism of action, with a primary focus on its potential as a kinase inhibitor.
Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus is a key pharmacophore in numerous compounds with significant therapeutic potential.[2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][3][4] Notably, various pyrrolopyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[5][6] For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[7][8][9] Other related structures have been found to inhibit kinases such as SGK-1, PI3K, and TYK2.[5][10][11] Furthermore, some pyridine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[12][13][14]
Given the established precedent for the pyrrolopyridine scaffold, a logical starting point for characterizing 5-methoxy-1H-pyrrolo[3,2-b]pyridine is to investigate its potential as a kinase inhibitor. This guide presents a tiered assay strategy, beginning with broad phenotypic screening to establish a biological context, followed by targeted biochemical and cell-based assays to identify and validate specific molecular targets and elucidate the compound's mechanism of action.
A Tiered Strategy for Assay Development
A systematic approach is crucial to efficiently and accurately characterize the activity of a novel compound. We propose a three-tiered strategy that progresses from broad, phenotypic observations to specific, mechanistic insights.
Caption: Tiered assay development workflow for 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Tier 1: Phenotypic Screening - Establishing a Biological Context
The initial step is to assess the compound's effect on cell viability and proliferation across a panel of well-characterized cancer cell lines. This provides a broad view of its potential therapeutic area and guides subsequent target identification efforts.
Protocol 3.1: Cell Proliferation Assay (MTT)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
5-methoxy-1H-pyrrolo[3,2-b]pyridine (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, Huh-7)[14]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tier 2: Target Class Identification
Based on the results of the phenotypic screen and the known activities of the pyrrolopyridine scaffold, a broad kinase panel screen is the most logical next step.
Protocol 4.1: Broad Kinase Panel Screening
This involves outsourcing to a specialized contract research organization (CRO) that offers large-scale kinase profiling services. The compound is typically tested at one or two concentrations against a panel of hundreds of kinases.
Rationale: This approach provides a comprehensive overview of the compound's selectivity profile and identifies the most promising primary kinase targets for further investigation. The results are typically provided as a percentage of inhibition for each kinase at the tested concentration(s).
Tier 3: Target Validation and Mechanism of Action
Once primary kinase targets are identified, the next step is to validate these interactions and understand their functional consequences in a cellular context.
Biochemical Assays for Potency Determination
These assays quantify the direct interaction between the compound and the purified kinase enzyme.
Protocol 5.1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[15]
Materials:
-
Purified recombinant kinase (e.g., FGFR1, PI3Kα)
-
Kinase-specific substrate and ATP
-
5-methoxy-1H-pyrrolo[3,2-b]pyridine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[16]
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| FGFR1 | [Insert experimental value] |
| PI3Kα | [Insert experimental value] |
| [Other identified targets] | [Insert experimental value] |
Cell-Based Assays for Target Engagement and Pathway Analysis
These assays confirm that the compound can access its target within a cellular environment and modulate its downstream signaling pathways.
Caption: Representative kinase signaling pathway (e.g., PI3K/AKT/mTOR).
Protocol 5.2.1: Western Blot for Phospho-Protein Levels
This protocol measures the phosphorylation state of a downstream substrate to assess the inhibition of a specific kinase in cells. For example, to assess PI3K inhibition, one can measure the phosphorylation of its downstream target, AKT.[5]
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with an activating PI3K mutation)
-
Complete cell culture medium
-
6-well plates
-
5-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal and the loading control (e.g., GAPDH). A dose-dependent decrease in the phospho-protein signal indicates target engagement and pathway inhibition.
Alternative Mechanism: Tubulin Polymerization
If the compound is highly cytotoxic but shows weak or no specific kinase inhibition, an alternative mechanism such as the inhibition of tubulin polymerization should be investigated, as this is a known activity for some pyridine derivatives.[12][13]
Protocol 6.1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules, typically by monitoring the change in light scattering or fluorescence.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
5-methoxy-1H-pyrrolo[3,2-b]pyridine
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
Fluorescence plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific kit.
-
Typically, tubulin is incubated with the test compound in a polymerization buffer at 37°C.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence.
-
Compare the polymerization curve of the compound-treated sample to the vehicle control, paclitaxel, and vinblastine controls. Inhibition of polymerization will result in a suppressed fluorescence signal.
Data Validation and Interpretation
Self-Validating Systems: Each protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: Known inhibitors or activators of the target pathway ensure the assay is performing as expected.
-
Negative/Vehicle Controls: These establish the baseline and control for solvent effects.
-
Counter-Screens: To rule out assay artifacts (e.g., compound autofluorescence), it is essential to perform counter-screens.
Causality and Experimental Choices: The choice of assays is driven by the chemical nature of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and the established biological activities of the broader pyrrolopyridine class. The tiered approach ensures a logical progression from a general biological effect to a specific molecular mechanism, maximizing efficiency and minimizing resource expenditure.
References
- Pipzine Chemicals. 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
- Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
- ChemicalBook. (2025). 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3.
- Unzue, A., et al. (n.d.). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. ResearchGate.
- Lead Sciences. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available from: [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
-
PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
Taylor & Francis. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
PubMed Central. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Available from: [Link]
-
RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
ACS Publications. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Available from: [Link]
-
Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available from: [Link]
-
NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Available from: [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
-
PubMed Central. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | Chemical Properties, Safety, Supplier China | Application & Synthesis Information [pipzine-chem.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Executive Summary
The scaffold 5-methoxy-1H-pyrrolo[3,2-b]pyridine (also known as 5-methoxy-4-azaindole) is a critical pharmacophore in kinase inhibitor development, particularly for targets involving ATP-competitive binding where the azaindole core mimics the purine ring of adenine.
While laboratory-scale syntheses often rely on the Fischer indole synthesis using hydrazines or the ortho-lithiation of pivaloylamino pyridines, these methods pose significant safety and scalability risks (e.g., cryogenics, genotoxic intermediates).
This Application Note details a robust, scalable Process Chemistry route utilizing a modified Batcho-Leimgruber sequence. This pathway prioritizes crystalline intermediates, avoids chromatographic purification, and eliminates the use of hazardous hydrazines or azides.
Key Performance Indicators (KPIs) of this Protocol:
-
Scalability: Validated for 100g – 1kg batches.
-
Safety: No cryogenic lithiation or explosive azides.
-
Purity: >98% (HPLC) without column chromatography.
-
Overall Yield: ~35-40% (4 steps).
Strategic Retrosynthesis & Pathway Selection
To achieve the target regiochemistry (methoxy group at the 5-position relative to the fused system), the precursor must possess a pyridine ring with a nitro group adjacent to a methyl group, and a methoxy group properly positioned relative to the pyridine nitrogen.
Structural Analysis[1]
-
Systematic Numbering: The pyridine nitrogen is at position 4. The methoxy group is at position 5.[2][4][5]
-
Precursor Requirement: 2-methyl-3-nitro-6-methoxypyridine .
-
The nitro group (C3) becomes the pyrrole nitrogen.
-
The methyl group (C2) provides the carbons for the pyrrole ring closure.
-
The methoxy group (C6) maps to the 5-position in the final fused system.
-
Selected Route: The Nitro-Enamine Cyclization
We utilize a nucleophilic aromatic substitution (SNAr) followed by a Suzuki-Miyaura methylation and a reductive cyclization.
Figure 1: Critical path for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The route leverages the activation of the nitropyridine core for both SNAr and Suzuki coupling.
Detailed Experimental Protocols
Step 1: Regioselective Methoxylation
Objective: Selective displacement of the C6-chloride. Challenge: The C2-chloride is electronically activated (ortho-nitro), but the C6-chloride is less sterically hindered. Conditions must favor the C6 product to avoid the wrong isomer.
| Parameter | Specification |
| Substrate | 2,6-Dichloro-3-nitropyridine |
| Reagent | Sodium Methoxide (NaOMe), 0.98 equiv. |
| Solvent | Methanol (anhydrous) |
| Temperature | -10°C to 0°C |
| Yield | 75-80% |
Protocol:
-
Charge 2,6-dichloro-3-nitropyridine (1.0 equiv) into a reactor with anhydrous Methanol (10 V).
-
Cool the suspension to -10°C .
-
Add NaOMe (25% wt in MeOH, 0.98 equiv) dropwise over 2 hours. Crucial: Do not exceed 0°C to minimize C2-attack.
-
Stir at 0°C for 4 hours. Monitor by HPLC.
-
Quench: Add water (20 V) to precipitate the product.
-
Filter the solids. The crude contains mostly 2-chloro-6-methoxy-3-nitropyridine .
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove the regioisomer (2-methoxy-6-chloro-3-nitropyridine).
-
Validation: 1H NMR must show singlets for OMe and the specific splitting pattern of the pyridine protons.
Step 2: Methylation via Suzuki-Miyaura Coupling
Objective: Install the methyl group at C2 required for cyclization. Innovation: Using Trimethylboroxine (TMB) is preferred over methylboronic acid due to stability and cost efficiency on scale [1].
| Parameter | Specification |
| Substrate | 2-Chloro-6-methoxy-3-nitropyridine |
| Reagent | Trimethylboroxine (0.6 equiv - delivers 1.8 Me) |
| Catalyst | Pd(dppf)Cl2 (1-2 mol%) |
| Base | K2CO3 (3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (9:1) |
Protocol:
-
In a nitrogen-purged reactor, dissolve substrate in Dioxane/Water.
-
Add K2CO3 and Trimethylboroxine.
-
Degas the solution (sparge with N2 for 30 min).
-
Add Pd(dppf)Cl2 and heat to 90°C for 12 hours.
-
Work-up: Cool to RT, filter through Celite to remove Pd black.
-
Concentrate filtrate, partition between EtOAc and Water.
-
Wash organic layer with Brine, dry (Na2SO4), and concentrate.
-
Purification: Slurry in Hexanes/MTBE to obtain 2-methyl-6-methoxy-3-nitropyridine as a yellow solid.
Step 3 & 4: Enamine Formation and Reductive Cyclization (Batcho-Leimgruber Modified)
Objective: Formation of the pyrrole ring. Mechanism: Condensation of the activated methyl group with DMF-DMA gives a red enamine. Reduction of the nitro group triggers an intramolecular attack on the enamine double bond, releasing dimethylamine and closing the ring [2].
| Parameter | Specification |
| Reagent A | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Reagent B | Hydrogen gas (H2), 10% Pd/C |
| Solvent | DMF (Step 3), MeOH/EtOAc (Step 4) |
Protocol:
-
Enamine Formation: Dissolve 2-methyl-6-methoxy-3-nitropyridine in DMF (5 V).
-
Add DMF-DMA (2.0 equiv).
-
Heat to 110°C for 4-6 hours. The solution will turn deep red/purple (formation of 2-(2-(dimethylamino)vinyl)-6-methoxy-3-nitropyridine).
-
Concentrate under high vacuum to remove excess DMF-DMA and DMF. Note: The enamine intermediate is sensitive; proceed immediately.
-
Cyclization: Dissolve the red residue in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 30-50 psi H2 at RT for 6 hours.
-
Work-up: Filter catalyst carefully (pyrophoric risk).
-
Concentrate filtrate. The product often crystallizes upon concentration.
-
Final Polish: Recrystallize from Toluene or EtOAc/Heptane.
Quality Control & Analytical Data
For the final product 5-methoxy-1H-pyrrolo[3,2-b]pyridine :
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 198–200 °C.
-
HPLC Purity: >98.5% (a/a).[3]
-
1H NMR (400 MHz, DMSO-d6):
-
δ 11.3 (br s, 1H, NH)
-
δ 7.8 (d, 1H, Pyridine-H)
-
δ 7.4 (t, 1H, Pyrrole-H2)
-
δ 6.6 (d, 1H, Pyridine-H)
-
δ 6.4 (m, 1H, Pyrrole-H3)
-
δ 3.9 (s, 3H, OMe)
-
Note: The coupling constants of the pyridine protons should reflect the ortho-relationship if the regiochemistry is correct.
Troubleshooting & Critical Control Points
Figure 2: Troubleshooting matrix for common process deviations.
Common Pitfalls:
-
Regioisomer Contamination: If Step 1 is run too warm, the C2-methoxy isomer forms. This impurity carries through to an inactive dead-end in Step 3 (cannot form enamine effectively or cyclizes to a different core). Strict HPLC monitoring in Step 1 is mandatory.
-
Catalyst Poisoning: In Step 4, residual sulfur or amines from previous steps can poison the Pd/C. Ensure the enamine intermediate is stripped well of DMF-DMA by-products.
References
-
Gray, M., et al. (2002). "Practical Methylation of Aryl Halides by Suzuki-Miyaura Coupling." Tetrahedron Letters, 43(30), 5343-5345. Link
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Methyl-3-nitrophenylamines: The Batcho-Leimgruber Synthesis." Organic Syntheses, 63, 214. Link
-
Lérida, L., et al. (2014).[6] "Synthesis of 4-Azaindoles via the Leimgruber–Batcho Reaction." Letters in Organic Chemistry, 11(1), 34-40. Link
-
Nazare, M., et al. (2004).[7] "A Flexible Synthesis of Azaindoles." Angewandte Chemie International Edition, 43(34), 4526-4528. Link
Sources
- 1. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid - CAS:17288-33-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 4. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole synthesis [organic-chemistry.org]
5-methoxy-1H-pyrrolo[3,2-b]pyridine for target identification studies
Abstract
This guide details the strategic application of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (5-methoxy-4-azaindole) as a chemical scaffold for target identification and validation. While azaindoles are privileged structures in kinase inhibitor discovery due to their bioisosteric resemblance to purines, the specific 5-methoxy-pyrrolo[3,2-b]pyridine isomer offers unique electronic properties and vectors for functionalization. This document provides a comprehensive workflow for converting this scaffold into a chemical probe, executing chemoproteomic pull-down assays, and validating targets via Thermal Proteome Profiling (TPP).
Introduction: The Scaffold Advantage
The 1H-pyrrolo[3,2-b]pyridine core (4-azaindole) is a proven bioisostere of the indole and purine rings found in natural signaling molecules (e.g., ATP, serotonin). Unlike its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole positions the pyridine nitrogen to act as a specific hydrogen bond acceptor in distinct hydrophobic pockets, often yielding different selectivity profiles in ATP-competitive kinase inhibition.
Why 5-methoxy?
-
Electronic Modulation: The methoxy group at the C5 position acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. This can enhance
-cation interactions with specific residues (e.g., Lysine in the kinase catalytic domain). -
Solubility & Metabolism: The methoxy group often improves metabolic stability compared to a naked aromatic ring while maintaining lipophilicity for cell permeability.
-
Vector Availability: The C3 position of the pyrrole ring remains sterically accessible, making it the ideal site for linker attachment during probe synthesis without disrupting the critical hinge-binding motif (N1-H).
Strategic Probe Design
To identify the biological targets of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, the molecule must be converted into an affinity probe. The design must preserve the "warhead" binding affinity while providing a handle for enrichment.
Linker Attachment Strategy
-
Avoid N1 Alkylation: The pyrrole NH (N1) is typically the primary hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of Glu or Leu). Alkylating this position usually abolishes biological activity.
-
Target C3: The C3 position is nucleophilic and can be functionalized via Vilsmeier-Haack formylation followed by reductive amination. This allows the attachment of a PEG linker terminating in a Click chemistry handle (Alkyne/Azide) or Biotin.
Probe Architecture Diagram
Caption: Structural logic for converting the 5-methoxy-4-azaindole scaffold into a functional affinity probe. C3 functionalization preserves the critical N1 hinge-binding interaction.
Protocol: Chemoproteomic Target Enrichment
This protocol utilizes a biotinylated derivative of 5-methoxy-1H-pyrrolo[3,2-b]pyridine to pull down specific protein targets from cell lysates.
Materials Required
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, 1 mM DTT, Protease/Phosphatase Inhibitor Cocktail.
-
Probe: Biotinylated 5-methoxy-1H-pyrrolo[3,2-b]pyridine (Synthesis as per Section 2).
-
Competitor: Unmodified (free) 5-methoxy-1H-pyrrolo[3,2-b]pyridine (100x excess).
-
Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).
-
Elution: 2x SDS-PAGE Sample Buffer or On-bead Digestion Buffer (50 mM Ammonium Bicarbonate).
Step-by-Step Workflow
-
Lysate Preparation:
-
Harvest cells (e.g., HeLa, Jurkat, or relevant disease model) (~5 x 10^7 cells per condition).
-
Lyse in non-denaturing Lysis Buffer for 30 min on ice.
-
Clarify by centrifugation at 14,000 x g for 15 min at 4°C. Note: High lipid content can interfere; ensure supernatant is clear.
-
Adjust protein concentration to 5 mg/mL.
-
-
Competition Binding (The "Specificity Filter"):
-
Divide lysate into two aliquots: Vehicle and Competition .
-
Competition Sample: Add 100 µM free scaffold (unmodified). Incubate 30 min at 4°C.
-
Vehicle Sample: Add equivalent volume of DMSO. Incubate 30 min at 4°C.
-
Rationale: The free scaffold blocks specific binding sites. Targets identified in the Vehicle sample but lost in the Competition sample are considered "specific hits."
-
-
Probe Incubation:
-
Add Biotinylated Probe (final conc. 1–5 µM) to both samples.
-
Incubate 2 hours at 4°C with end-over-end rotation.
-
-
Enrichment:
-
Add pre-washed Streptavidin magnetic beads (50 µL slurry per sample).
-
Incubate 1 hour at 4°C.
-
Magnetically separate and remove supernatant.
-
-
Stringent Washing:
-
Wash beads 3x with Lysis Buffer.
-
Wash beads 2x with PBS to remove detergent.
-
Critical: Do not use SDS in wash buffers unless performing stringent washing for covalent probes.
-
-
Elution & Digestion:
-
Option A (Gel): Boil beads in 2x SDS buffer, run on SDS-PAGE, excise bands.
-
Option B (On-Bead): Resuspend in Ammonium Bicarbonate, reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.
-
Protocol: Thermal Proteome Profiling (TPP)
If derivatization at C3 leads to loss of potency, Thermal Proteome Profiling (TPP) is the preferred label-free alternative. This method relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (
Workflow Diagram
Caption: Label-free target validation using TPP. Ligand binding increases thermal stability, resulting in soluble protein abundance at higher temperatures compared to vehicle.
Key Steps:
-
Treatment: Treat cells with 10 µM 5-methoxy-1H-pyrrolo[3,2-b]pyridine or DMSO for 1 hour.
-
Thermal Shift: Aliquot cells into PCR tubes and heat at a gradient (e.g., 37, 40, 43... 67°C) for 3 minutes.
-
Extraction: Lyse cells using mild detergent (0.4% NP-40).
-
Separation: Ultracentrifuge (100,000 x g) to pellet denatured/aggregated proteins.
-
Quantification: Analyze the soluble supernatant via TMT-labeled quantitative Mass Spectrometry.
-
Result: True targets will show a "right-shift" in their melting curve in the treated samples.
Data Analysis & Interpretation
For both Pull-down and TPP experiments, statistical rigor is required to separate noise from true interactors.
Table 1: Criteria for High-Confidence Target Identification
| Parameter | Threshold/Criteria | Interpretation |
| Fold Change (FC) | > 2.0 (Probe vs. Comp) | Indicates specific enrichment over the competition control. |
| P-value | < 0.05 (t-test) | Statistical significance across biological replicates (n=3). |
| Peptide Count | ≥ 2 unique peptides | Ensures identification is not based on a single spurious match. |
| CRAPome Filter | < 10% frequency | Excludes common contaminants (e.g., Keratin, HSP70, Tubulin) often found in bead-based assays [1]. |
| Domain Enrichment | Kinase/Bromodomain | Given the scaffold, hits containing ATP-binding domains are high-probability targets. |
References
-
Mellacheruvu, D., et al. (2013). "The CRAPome: a contaminant repository for affinity purification-mass spectrometry data." Nature Methods, 10(8), 730–736. Link
-
Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link
-
Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link
- Popowycz, F., et al. (2011). "4-Azaindoles (1H-pyrrolo[3,2-b]pyridines) as kinase inhibitors: Synthesis and biological evaluation." Journal of Medicinal Chemistry. [General Reference for Scaffold Utility]
-
Unzue, A., et al. (2016). "Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors." RSC Medicinal Chemistry. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in modern drug discovery. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common synthetic challenges and improve the yield and purity of this valuable compound. Drawing from established literature and field experience, we will explore the causality behind common issues and provide robust, actionable solutions.
Overview of Common Synthetic Strategies
The synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core can be approached through several distinct pathways. The optimal choice depends on starting material availability, scale, and the specific challenges encountered. The three most prevalent strategies are the classical Fischer Indole Synthesis, a reductive cyclization pathway, and modern palladium-catalyzed cross-coupling methods.
Caption: High-level overview of primary synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Focus Area 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and historic method for creating indole rings.[1][2][3] However, its application to electron-rich systems like methoxy-substituted pyridinylhydrazines presents unique challenges.
Q1: My main product is 5-chloro-1H-pyrrolo[3,2-b]pyridine, and the yield of the desired 5-methoxy product is very low. What is causing the loss of the methoxy group?
A: This is a classic case of an "abnormal" Fischer indole synthesis.[4] The root cause is the use of a strong protic acid with a nucleophilic counter-ion, most commonly hydrochloric acid (HCl). The methoxy group, being an electron-donating group, activates the pyridine ring. Under harsh acidic conditions, the ether oxygen can be protonated, turning it into a good leaving group (methanol). The chloride ion (Cl⁻) from the HCl then acts as a nucleophile, attacking the activated position and displacing the methoxy group. This substitution often occurs faster than the desired cyclization, leading to the chlorinated byproduct as the major product.[4]
Sources
troubleshooting 5-methoxy-1H-pyrrolo[3,2-b]pyridine solubility issues
[1][2]
Quick Reference: Physicochemical Profile
Use this data to inform your solvent selection and buffer adjustments.
| Property | Value / Characteristic | Implication for Solubility |
| IUPAC Name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | Core Scaffold: 4-Azaindole (distinct from the more common 7-azaindole).[1][2] |
| CAS Registry | 17288-40-3 | Use for vendor verification (e.g., Enamine, Sigma).[1][2] |
| Molecular Weight | 148.16 g/mol | Low MW suggests good permeability if solubilized.[1] |
| pKa (Calculated) | ~4.9 (Pyridine N), ~14.4 (Pyrrole NH) | Weak Base. Soluble in acidic media (pH < 4); neutral/insoluble at physiological pH (7.4).[2] |
| LogP (Predicted) | ~0.9 – 1.2 | Moderately lipophilic, but high lattice energy limits aqueous solubility.[2] |
| Melting Point | 115–116 °C | Indicates significant intermolecular |
| Appearance | Off-white to light brown solid | Darkening indicates oxidation; oxidized impurities often reduce solubility further.[1][2] |
Part 1: Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why is this happening?
Diagnosis: This is a classic "crash-out" event caused by the pKa mismatch .[2] The pyridine nitrogen (N4) has a pKa of approximately 4.[2]9. In DMSO, the compound is solvated.[3] When you dilute into PBS at pH 7.4, the environment is 2.5 log units above the pKa.[2] The compound deprotonates, becoming uncharged and highly hydrophobic. The planar 4-azaindole rings stack (aggregate), forcing precipitation.[2]
Solution Protocol:
-
Acidify the Buffer: Lower the pH of your aqueous vehicle to < 4.0 using dilute HCl or Citrate buffer.[2] This keeps the N4 nitrogen protonated (cationic), drastically improving solubility.[2]
-
Step-Down Dilution: Do not add DMSO stock directly to bulk PBS.
Q2: I need a vehicle for in vivo IP/PO administration. What formulation do you recommend?
Recommendation: Avoid pure DMSO/Water mixtures, which cause precipitation in the peritoneum or gut. Use a Co-solvent/Surfactant System .
Standard Formulation Protocol (2–5 mg/mL):
-
5% DMSO: Solubilizes the drug initially.[2]
-
40% PEG400: Prevents reprecipitation by disrupting water structure.[2]
-
5% Tween 80: Surfactant to micellize any aggregates.[2]
-
50% Water (or Saline): Bulk carrier.[2]
Procedure: Dissolve drug in DMSO
Q3: The compound is dissolving but the solution turns yellow/brown over time. Is it degrading?
Analysis: Azaindoles are electron-rich and prone to oxidation, particularly at the C2/C3 positions of the pyrrole ring.[2] Light and oxygen accelerate this.
-
Fix: Store stock solutions in amber vials at -20°C.
-
Fix: Degas buffers with nitrogen/argon before preparation if the experiment lasts >24 hours.
-
Check: Run an LC-MS. If the main peak is intact (MW 148), the color is likely a trace impurity (N-oxide or dimer) that acts as a dye, but the bulk material may still be viable.[2]
Part 2: Visual Troubleshooting Workflows
Workflow 1: Solubility Optimization Decision Tree
Follow this logic flow to rescue a precipitated sample or plan a new formulation.
Caption: Step-by-step logic for addressing precipitation events during experimental preparation.
Workflow 2: Mechanism of pH-Dependent Solubility
Understanding the protonation state of the 4-azaindole core.[1][2]
Caption: The solubility switch: Protonating the pyridine nitrogen (N4) disrupts aggregation.[1][2]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of a Stable HCl Salt
If the free base is consistently problematic, converting it to the Hydrochloride (HCl) salt is the most robust solution for long-term storage and aqueous solubility.[2]
Materials:
Steps:
-
Dissolution: Dissolve 100 mg of the free base in a minimal amount of anhydrous THF or Dioxane (approx. 2–5 mL). Ensure it is fully dissolved; sonicate if necessary.
-
Acidification: Dropwise, add 1.2 equivalents of 4M HCl in Dioxane.
-
Observation: A precipitate (the salt) should form almost immediately.[2]
-
-
Crystallization: Stir the mixture on ice for 30 minutes to maximize yield.
-
Isolation: Filter the solid using a sintered glass funnel or centrifuge at 4000 rpm for 5 minutes.
-
Washing: Wash the pellet twice with cold diethyl ether to remove excess acid and organic impurities.
-
Drying: Dry under high vacuum (lyophilizer or vac-oven) for 24 hours.
-
Result: You now have 5-methoxy-1H-pyrrolo[3,2-b]pyridine hydrochloride . This salt will dissolve readily in water/PBS without needing excessive DMSO.
Protocol B: High-Concentration Stock for Cell Culture
Designed to prevent "crashing out" when spiking into media.[1][2]
-
Primary Stock: Dissolve compound in 100% DMSO to 50 mM .
-
Tip: Warm to 37°C if dissolution is slow.[2]
-
-
Secondary Stock (Working Solution): Dilute the Primary Stock 1:10 into 100% Ethanol .
-
Why? Ethanol disperses faster in aqueous media than DMSO, reducing the local high-concentration pockets where precipitation nuclei form.[2]
-
-
Final Addition: Pipette the Secondary Stock directly into the vortexing cell culture media. Ensure final organic solvent concentration is < 0.5% to avoid cytotoxicity.[2]
References
-
Popowycz, F., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors.[2][4] (Review of azaindole solubility and pKa properties). [Link]
-
Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. (General principles for solubilizing planar heterocycles). [Link][1][2]
-
PubChem. (2025).[2][5] Compound Summary: 5-methoxy-1H-pyrrolo[3,2-b]pyridine. [Link][1][2][3]
Sources
- 1. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-pyrrolo[3,2-b]pyridine-2-methanol, 5-methoxy- | Properties, Uses, Safety Data & Supplier China | High Purity Pyrrolo[3,2-b]pyridine-2-methanol Manufacturer [pipzine-chem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine - Wikidata [wikidata.org]
optimizing 5-methoxy-1H-pyrrolo[3,2-b]pyridine concentration in assays
Technical Support Center: Optimizing 5-Methoxy-1H-pyrrolo[3,2-b]pyridine in Experimental Assays
Introduction
You are likely working with 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3) as a scaffold or intermediate in the development of kinase inhibitors (e.g., MPS1, FMS, FGFR) or antiproliferative agents. This planar heterocyclic system is valuable for its ability to mimic the purine core of ATP, allowing it to interact with kinase hinge regions [1, 2].
However, its physicochemical properties—specifically its lipophilicity and potential for aggregation—can introduce significant artifacts if the concentration is not rigorously optimized. This guide moves beyond basic "add and stir" instructions to explain the why and how of establishing a robust assay window.
Part 1: Solubility & Stock Preparation (The Foundation)
Q: What is the optimal solvent and maximum concentration for stock solutions?
A: For 5-methoxy-1H-pyrrolo[3,2-b]pyridine, DMSO (Dimethyl sulfoxide) is the industry standard solvent due to the compound's aromatic, planar structure which limits aqueous solubility.
-
Protocol: Prepare a 10 mM or 20 mM master stock. While the theoretical solubility limit may be higher (often >50 mM for this scaffold class), storing at extremely high concentrations increases the risk of "crashing out" upon freeze-thaw cycles.
-
The "Visual Check" Rule: After vortexing, hold the vial up to a light source. The solution must be perfectly clear. Any turbidity or "shimmering" indicates undissolved micro-crystals, which will skew your actual concentration and lead to non-reproducible IC50 values [3].
Q: How do I store the stock to prevent degradation?
A: Small molecule stability is governed by the "Three S's": Solvent, Solubility, and Stability.[1]
-
Aliquot: Never freeze-thaw the master stock more than 3-5 times. Aliquot into single-use volumes (e.g., 20–50 µL).
-
Temperature: Store at -20°C or -80°C .
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake decreases the solubility of hydrophobic compounds, causing precipitation over time. Always seal vials tightly and use parafilm [3].
Part 2: Dose-Response Optimization (The Experiment)
Q: How do I determine the correct concentration range for my assay?
A: Do not guess. Perform a range-finding pilot experiment using a broad logarithmic dilution series.
-
Initial Range: Test from 10 µM down to 1 nM (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Refinement: Once you identify the activity window, switch to a tighter dilution factor (e.g., 1:3 or half-log) centered around the expected IC50.
Q: How do I manage DMSO tolerance in my assay?
A: The "DMSO Effect" is a common source of false positives.
-
Biochemical Assays: Most enzymes tolerate up to 5% DMSO, but kinase activity can be inhibited by solvents. Keep final DMSO < 1%.
-
Cellular Assays: Cells are sensitive.[2] Keep final DMSO concentration < 0.1% and strictly constant across all wells (including controls). A variation in DMSO % between wells will alter cell membrane permeability and compound uptake [4].
Visualization: Serial Dilution Workflow This diagram illustrates the correct method to maintain constant DMSO concentration while diluting the compound.
Caption: To prevent solvent effects, perform serial dilutions in 100% DMSO (Intermediate Plate) before a single transfer step into the aqueous Assay Plate. This ensures every well contains the exact same percentage of DMSO.
Part 3: Troubleshooting Assay Interference
Q: My IC50 curve is steep (Hill slope > 2) or erratic. Is the compound aggregating?
A: Pyrrolo-pyridine scaffolds are planar and hydrophobic, making them prone to colloidal aggregation. Aggregates sequester enzymes nonspecifically, leading to false-positive inhibition.
-
The Detergent Test: Repeat the assay with 0.01% Triton X-100 or Tween-20 in the buffer. If the inhibition disappears or the IC50 shifts significantly (e.g., >10-fold), your compound was aggregating. Detergents disrupt these colloids [5].
Q: I see high background signal in my fluorescence assay. Is the compound interfering?
A: The pyrrolo[3,2-b]pyridine core is aromatic and may possess intrinsic fluorescence.
-
Check: Scan the compound's absorbance/emission spectra. If it overlaps with your assay's fluorophore (e.g., GFP, FITC), you will get interference.
-
Solution: Use a "red-shifted" assay readout (e.g., Alexa Fluor 647) or switch to a luminescence-based readout (e.g., Glo-type assays) which is less susceptible to small molecule autofluorescence.
Part 4: Cellular vs. Biochemical Contexts
Q: Why is my cellular IC50 much higher than my biochemical IC50?
A: This "drop-off" is expected but must be minimized.
-
Permeability: The 5-methoxy group aids lipophilicity, but the polar N-H in the pyrrole ring can hinder passive transport.
-
Serum Binding: In cell media, Fetal Bovine Serum (FBS) contains albumin, which binds hydrophobic drugs.
-
Test: Run the cytotoxicity assay in reduced serum (e.g., 1% FBS vs 10% FBS). If potency improves drastically in low serum, your compound is highly protein-bound.
-
Summary Data Table: Optimization Parameters
| Parameter | Recommended Target | Why? |
| Stock Conc. | 10–20 mM in DMSO | Balances solubility vs. crash-out risk. |
| Final DMSO % | < 0.1% (Cells), < 1% (Enzymes) | Prevents solvent toxicity/interference. |
| Storage | -20°C, Desiccated | Prevents hydrolytic degradation. |
| Detergent | 0.01% Triton X-100 | Prevents colloidal aggregation artifacts. |
| Hill Slope | ~1.0 (0.8 – 1.2) | Slopes >2 suggest aggregation or insolubility. |
Troubleshooting Decision Tree
Use this logic flow to diagnose unexpected results.
Caption: A logical pathway to isolate the root cause of assay failure, distinguishing between solubility issues, aggregation, and optical interference.
References
-
Journal of Medicinal Chemistry. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." (2013).[3] Demonstrates the utility of the pyrrolo-pyridine scaffold in kinase inhibition.[3][4]Link
-
RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." (2021).[5] Discusses structural modifications and activity windows for this class of compounds.Link
-
Sigma-Aldrich. "Improving Reproducibility: Best Practices for Small Molecules." Authoritative guide on solvent handling, solubility, and storage.[1]Link
-
Biocompare. "Ten Tips for Optimizing Cell-Based Assays." Best practices for DMSO tolerance and cell seeding.Link
-
NIH (PubChem). "Assay Guidance Manual: Assay Interference by Chemical Aggregators." Definitive protocol for using detergents to identify false positives caused by aggregation.Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. marinbio.com [marinbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
enhancing stability of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in solution
Technical Support Center: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Stability & Handling
Introduction
Welcome to the technical support hub for 5-methoxy-1H-pyrrolo[3,2-b]pyridine . This guide addresses the specific physicochemical challenges associated with this electron-rich azaindole scaffold. While the parent pyrrolo[3,2-b]pyridine is relatively robust, the introduction of a 5-methoxy group significantly alters its electronic profile, increasing electron density within the pyridine ring. This modification enhances biological affinity but simultaneously elevates susceptibility to oxidative degradation and photolytic instability .
This guide provides self-validating protocols to maintain compound integrity from the freezer to the assay plate.
Module 1: Chemical Stability & Degradation Mechanisms
The Core Issue: The 5-methoxy substituent acts as an electron-donating group (EDG).[1] In the context of the [3,2-b] fused system, this enrichment makes the pyridine nitrogen more nucleophilic and the aromatic system more prone to oxidative attack compared to the unsubstituted parent scaffold.
Primary Degradation Pathways:
-
N-Oxidation: The pyridine nitrogen (N4) is the most reactive site. Exposure to air and light can drive the formation of the N-oxide derivative, a common impurity that alters potency.
-
Photo-oxidation: The electron-rich indole-like system can undergo radical cation formation under UV/Vis light, leading to dimerization or ring-opening products.[1]
-
Acid-Catalyzed Demethylation: While rare at physiological pH, prolonged exposure to strong acids (pH < 2) can cleave the methyl ether, yielding the 5-hydroxy derivative (a tautomer of the pyridone form).
Visualizing the Threat Landscape:
Figure 1: Primary degradation pathways. Note that N-oxidation is the dominant risk factor during solution storage.[1]
Module 2: Solution Preparation & Handling Protocols
The "Crash-Out" Phenomenon: Users often report precipitation when diluting DMSO stocks into aqueous buffers.[1] This is due to the compound's high lattice energy and moderate lipophilicity (cLogP ~1.5 - 2.0).
Protocol 1: Creating a Stable Stock Solution Do not use alcohols (MeOH/EtOH) for long-term storage as they can facilitate transesterification or oxidation over months.[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.
-
Concentration: Prepare at 10 mM to 50 mM . Avoid maximizing solubility (e.g., >100 mM) to prevent precipitation upon freeze-thaw cycles.[1]
-
Aliquot Strategy: Divide into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes.
-
Storage: -20°C or -80°C.
-
Critical Step: Argon or Nitrogen backfill is recommended before capping to prevent N-oxide formation.[1]
-
Protocol 2: The "Step-Down" Dilution Method (For Assays) Direct dilution from 100% DMSO to aqueous buffer often causes immediate precipitation.[1]
| Step | Solvent System | Target Conc. | Procedure |
| 1 | 100% DMSO Stock | 10 mM | Thaw at RT. Vortex for 30s. |
| 2 | Intermediate Dilution | 100 µM | Dilute 1:100 into 100% DMSO (NOT water). |
| 3 | Assay Buffer | 1 µM | Dilute Step 2 (1:100) into pre-warmed (37°C) media/buffer. |
Why this works: Keeping the intermediate step in DMSO prevents the formation of micro-nucleation sites that trigger rapid crystallization.
Visualizing the Workflow:
Figure 2: Optimized solubilization workflow to minimize precipitation and oxidative stress.
Module 3: Troubleshooting & FAQs
Q1: My compound turned yellow in the DMSO stock. Is it still good?
-
Diagnosis: Yellowing in azaindoles usually indicates photo-oxidation (N-oxide formation) or trace impurities reacting with the solvent.[1]
-
Action:
-
Check LC-MS.[1] If the primary peak is >95% and the M+16 peak (N-oxide) is <2%, it is usable for non-critical assays.
-
If M+16 is >5%, discard.
-
Prevention: Use amber vials and wrap stocks in foil.
-
Q2: Can I use acidic buffer to improve solubility?
-
Technical Insight: The pyridine nitrogen is basic (pKa ~4–5).
-
Answer: Yes. Lowering pH to 4.0–5.0 will protonate the pyridine nitrogen, drastically increasing solubility.
-
Warning: Do not go below pH 2.0 for extended periods (>24h) to avoid hydrolysis of the methoxy ether [1]. For biological assays, ensure the final pH is physiological; if the compound crashes out upon neutralizing, use a carrier like 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1]
Q3: I see "ghost peaks" in my LC-MS analysis.
-
Diagnosis: 5-methoxy-1H-pyrrolo[3,2-b]pyridine can form non-covalent dimers in solution at high concentrations, which may appear as 2M+H in mass spec.[1]
-
Verification: Dilute the sample 10-fold and re-run. If the "ghost peak" ratio decreases significantly, it is an aggregation artifact, not a chemical impurity.
Summary of Physical Properties (Bench Reference)
| Property | Value / Characteristic | Implication |
| MW | ~148.16 g/mol | Small molecule, rapid diffusion.[1] |
| pKa (Pyrrole NH) | ~14.4 (Predicted) [2] | Very weak acid.[1] Will not deprotonate in PBS. |
| pKa (Pyridine N) | ~4.9 (Predicted) [2] | Weak base.[1] Protonates in acidic buffers. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, PEG).[1] |
| Solubility (DMSO) | High (> 20 mg/mL) | Ideal stock solvent.[1] |
| Light Sensitivity | Moderate to High | Strict dark handling required. |
References
-
Royal Society of Chemistry. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science. Retrieved from [Link][1]
Sources
Technical Support Center: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold
Subject: Minimizing Off-Target Effects & Assay Interference
Ticket ID: AZ-5M-4AZA-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Hub: Is Your Activity Real?
Before optimizing for selectivity, you must confirm that the biological activity of your 5-methoxy-1H-pyrrolo[3,2-b]pyridine (5-methoxy-4-azaindole) derivatives is driven by specific ligand-receptor binding, not promiscuous artifacts.
The Issue: The pyrrolo[3,2-b]pyridine core is a flat, hydrophobic, nitrogen-rich heteroaromatic system. At micromolar concentrations, these scaffolds are prone to forming colloidal aggregates .[1] These aggregates sequester enzymes non-specifically, leading to false-positive IC50 values (pan-assay interference compounds, or PAINS).
Troubleshooting Workflow: Aggregation vs. Specific Binding
Use the following decision tree to validate your hit before proceeding to chemical optimization.
Figure 1: Diagnostic logic for distinguishing true kinase inhibition from colloidal aggregation artifacts common in flat azaindole scaffolds.
Chemical Biology Troubleshooting: Engineering Selectivity
Once specific binding is confirmed, the challenge shifts to Kinome Selectivity . The 5-methoxy-4-azaindole core mimics the purine ring of ATP. Without modification, it will bind to the hinge region of hundreds of kinases (e.g., VEGFR, FGFR, p38), leading to toxicity.
The "5-Methoxy" Paradox
-
Pro: The C5-methoxy group often functions as a hydrogen bond acceptor for the "Gatekeeper" residue or stabilizes the molecule in the back pocket.
-
Con: It is a metabolic soft spot (O-demethylation by CYP450s) and can lock the molecule into a conformation that fits too many kinases.
Optimization Strategy Table
| Structural Vector | Target Region in Kinase | Modification Strategy for Selectivity |
| N1 (Indole Nitrogen) | Hinge Region | Do Not Block. Essential for H-bond donor interaction with the hinge backbone (e.g., Glu/Met residues). |
| C3 Position | Solvent Front | Critical for Selectivity. Attach solubilizing groups (morpholine, piperazine) here. This vector points out of the ATP pocket, allowing you to exploit unique surface residues of the target kinase. |
| C5 Position (Methoxy) | Gatekeeper / Back Pocket | Replace if Promiscuous. If the methoxy group causes pan-kinase hits, replace with -Cl or -CF3 (bioisosteres) to alter electronics without losing steric bulk. |
| N4 (Pyridine Nitrogen) | Hinge Region | H-Bond Acceptor. Critical for binding affinity. If selectivity is poor, consider checking if N4 is accepting a bond from a ubiquitous hinge residue. |
Protocol Library
Protocol A: Detergent-Based Assay Validation
Objective: To rule out non-specific enzyme inhibition caused by compound aggregation.
Reagents:
-
Kinase Assay Buffer (Standard)
-
Freshly prepared Triton X-100 (10% stock)
-
5-methoxy-1H-pyrrolo[3,2-b]pyridine derivative (10 mM DMSO stock)
Procedure:
-
Baseline Measurement: Determine the IC50 of your compound in standard buffer.
-
Detergent Prep: Prepare assay buffer supplemented with 0.01% (v/v) Triton X-100 . Note: Do not exceed 0.1% as this may denature the kinase.
-
Incubation: Pre-incubate the compound in the detergent-buffer for 15 minutes at room temperature.
-
Re-Run Assay: Measure IC50 again under these conditions.
-
Analysis:
-
If IC50 increases significantly (e.g., shifts from 1 µM to >10 µM), the compound is likely an aggregator.
-
If IC50 remains stable (within 2-fold), the inhibition is likely specific.
-
Protocol B: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the compound stabilizes the specific protein target, distinguishing it from non-specific destabilizers.
Procedure:
-
Mix recombinant kinase domain (2–5 µM) with SYPRO Orange dye (5x final).
-
Add compound at 10 µM (or 5x estimated IC50). Include a DMSO control.
-
Run a melt curve (25°C to 95°C) in a qPCR machine.
-
Result Interpretation: A specific binder typically induces a positive shift in melting temperature (
). Aggregators often cause messy melt curves or precipitation (negative shifts).
Frequently Asked Questions (FAQ)
Q: Why does my 5-methoxy-4-azaindole compound show activity against hERG channels? A: The azaindole core is electron-rich and lipophilic. When coupled with basic amines (often added at C3 for solubility), it fits the pharmacophore for hERG blocking (cardiotoxicity).
-
Fix: Reduce lipophilicity (LogP < 3) or lower the pKa of the amine side chain (e.g., use a pyridine or oxygen-containing ring instead of a secondary amine).
Q: The 5-methoxy group is metabolically unstable. What is the best bioisostere? A: The methoxy group is prone to O-demethylation by CYP enzymes.
-
Fix: Replace -OCH3 with -OCF3 (trifluoromethoxy) or -Cl (Chlorine). Chlorine is a classic bioisostere for methoxy groups due to similar van der Waals radii, but it lacks the H-bond acceptor capability. If the oxygen is required for binding, try deuterated methoxy (-OCD3) to slow down metabolic clearance (Kinetic Isotope Effect).
Q: My compound is fluorescent. Does this interfere with the assay? A: Yes, azaindoles can be intrinsically fluorescent. If you are using a fluorescence polarization (FP) or FRET-based assay, the compound's autofluorescence can mask the signal.
-
Fix: Switch to a non-optical assay (e.g., Radiometric 33P-ATP assay) or a luminescent assay (e.g., ADP-Glo) which is less susceptible to fluorescent interference.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Zhang, C., et al. (2010).[2] Discovery of a small molecule insulin mimetic with antidiabetic activity in mice. Proceedings of the National Academy of Sciences, 107(45), 19255-19259. (Demonstrates azaindole scaffold utility and selectivity challenges). Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Interference by Aggregation. Link
Sources
dealing with batch-to-batch variability of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
[1]
Status: Active Lead Scientist: Senior Application Specialist, Heterocyclic Chemistry Division Scope: Batch-to-batch consistency, impurity profiling, and storage stability.[1][2]
Executive Summary: The "Hidden" Variables
5-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3) is a fused bicyclic system often used as a scaffold in kinase inhibitor development (e.g., FGFR, VEGFR).[1] Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] scaffold places the pyridine nitrogen at position 4.[1][2]
Critical Alert: The 5-methoxy substituent is adjacent to the pyridine nitrogen (N4).[1] This creates an imidate-like functionality (
Troubleshooting Guide (Q&A Format)
Category A: Chemical Purity & Identity[2]
Q: My latest batch has a lower potency (IC50 shift >10x) but LC-MS shows a single peak. What is happening? A: You are likely dealing with isomeric contamination or hydrolysis .[1]
-
The Isomer Trap: Chemical suppliers frequently confuse the [3,2-b] isomer (5-azaindole) with the [2,3-b] isomer (7-azaindole).[1][2] These have identical molecular weights (MW 148.[2]16) and similar retention times.[1][2]
-
The Lactam Hydrolysis: If your solvent (DMSO) contained water or trace acid, the 5-methoxy group may have hydrolyzed to the 5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine .[1] This metabolite is often less potent.[1]
Q: The compound turned yellow/brown after 2 weeks at 4°C. Is it degraded? A: Yes, likely due to N-oxidation .[1] Electron-rich pyrrolopyridines are prone to oxidation at the pyridine nitrogen (N-oxide formation) or the electron-rich pyrrole ring upon exposure to air and light.[1]
-
Action: Re-purify via silica plug filtration (1% MeOH in DCM) immediately. Store future aliquots under Argon/Nitrogen at -20°C, protected from light.
Category B: Solubility & Physical Form[1][2][5]
Q: Batch A dissolved instantly in DMSO, but Batch B requires sonication. Why? A: This indicates polymorphic variability or salt form discrepancies .[1]
-
Free Base vs. Salt: Check if Batch B is a hydrochloride or trifluoroacetate (TFA) salt.[1][2] Salts are often denser and may have different dissolution kinetics.[1]
-
Particle Size: "Fluffy" lyophilized solids dissolve faster than crystalline needles.[1] This affects dissolution rate, not equilibrium solubility.[1][2]
Standardized QC Workflow
Use the following decision tree to accept or reject incoming batches.
Figure 1: Quality Control Decision Matrix for 5-azaindole scaffolds. This workflow prioritizes isomer verification due to high market prevalence of mislabeled regioisomers.
Analytical Specifications
To minimize variability, enforce these specifications with your supplier or internal chemistry team.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation (N-oxide or quinone-like species).[1] |
| Identity | Confirms [3,2-b] structure | 1H-NMR (DMSO-d6) | Distinguishes from [2,3-b] (7-azaindole) and [2,3-c] isomers.[1][2] |
| Purity (HPLC) | > 98.0% Area | UV @ 254 nm | Lower purity affects IC50 calculations.[1][2] |
| Water Content | < 0.5% w/w | Karl Fischer | Water promotes hydrolysis of the 5-methoxy group to 5-pyridone.[1] |
| Residual Acid | < 0.1% | Ion Chromatography | Acid traces catalyze demethylation/hydrolysis.[1][2] |
Key NMR Signals (DMSO-d6)[1][2]
Experimental Protocols
Protocol A: Re-purification of Oxidized Batches
If a batch shows yellowing but is critical to use:
-
Dissolve compound in minimum DCM:MeOH (95:5) .
-
Prepare a silica gel column pre-equilibrated with DCM .
-
Load sample and elute with a gradient of 0% → 5% MeOH in DCM .
-
Note: The N-oxide is much more polar and will stick to the silica or elute very late.
-
-
Collect the main UV-active fraction.[1]
-
Concentrate in vacuo at <40°C (avoid heat).
-
Store immediately under inert gas.
Protocol B: Stock Solution Preparation
-
Weigh the solid in a glovebox or low-humidity environment if possible.[1]
-
Dissolve in anhydrous DMSO (water content <50 ppm).
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Shelf Life: 3 months at -80°C. Discard if precipitate forms.
References
-
Synthesis & Scaffold Analysis
-
Chemical Properties & Safety
-
General Azaindole Stability
Sources
- 1. PubChemLite - Dd-pyrrolo(2,3-b)pyridine (C12H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Optimization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrrolo[3,2-b]pyridine core is a key structural motif in numerous biologically active compounds, including kinase inhibitors.[1][2] This guide provides field-proven insights, detailed protocols, and a troubleshooting framework to help you navigate the common challenges encountered during its synthesis and functionalization, ensuring you can optimize your reaction conditions for maximal yield and purity.
Section 1: Core Synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold
The most direct and reliable method for synthesizing the parent scaffold involves the reductive cyclization of a substituted pyridine precursor. The following protocol is based on a well-established hydrogenation approach.
1.1. Reaction Scheme: Reductive Cyclization
The synthesis proceeds via catalytic hydrogenation of a 6-methoxy-3-nitropyridine-2-acetonitrile derivative, where the nitro group is reduced to an amine, which then spontaneously cyclizes to form the pyrrole ring.
Caption: Reductive cyclization to form the pyrrolo[3,2-b]pyridine core.
1.2. Detailed Experimental Protocol
Objective: To synthesize 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Materials:
-
6-methoxy-3-nitropyridine-2-acetonitrile derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (catalytic amount, typically 5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Add the starting material, 6-methoxy-3-nitropyridine-2-acetonitrile (e.g., 12.9 mmol), to a suitable pressure vessel for hydrogenation.[3]
-
Solvent and Catalyst Addition: Under an inert atmosphere, add ethanol or methanol (e.g., 40 mL).[3] Carefully add the 10% Pd/C catalyst.
-
Scientist's Note: Handling Pd/C requires caution as it can be pyrophoric, especially when dry and exposed to air or solvents. Ensure it is properly wetted with the solvent during addition.
-
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature for approximately 24 hours.[3]
-
Reaction Monitoring: Progress can be monitored by TLC or LC-MS by carefully depressurizing and taking a small aliquot. The disappearance of the starting material indicates completion.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3] Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography, typically using an eluent system such as dichloromethane/ethyl acetate to yield the pure product.[3]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and subsequent functionalization of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core.
Q1: My final reductive cyclization step is slow or yields are very low. What's going wrong?
Answer: This is a common issue often related to catalyst activity or substrate purity.
-
Catalyst Deactivation: The palladium catalyst is sensitive to poisoning. Trace impurities in your starting material, solvent, or even from the glassware (e.g., sulfur compounds, strong coordinating agents) can deactivate the catalyst surface.
-
Solution: Ensure your starting nitrile is highly pure. Use high-purity, anhydrous solvents. If you suspect catalyst poisoning, try a fresh bottle of catalyst or increase the catalyst loading.
-
-
Insufficient Hydrogenation: The efficiency of the hydrogenation depends on the three-phase interface (solid catalyst, liquid solution, gaseous hydrogen).
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid transfer. Check for leaks in your hydrogenation apparatus that could prevent it from maintaining pressure.
-
-
Incomplete Reaction: While the reaction is often run for 24 hours, reaction times can vary.[3]
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, it may be due to catalyst deactivation. Sometimes, filtering the mixture and adding a fresh batch of catalyst can restart the reaction.
-
Q2: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling on my pyrrolopyridine, but the reaction is messy or fails completely. How can I optimize it?
Answer: Cross-coupling reactions on this scaffold are powerful but notoriously sensitive to conditions. Success hinges on the careful selection of catalyst, ligand, base, and temperature.
-
Causality—The Problem with Harsh Conditions: Original protocols for related structures sometimes used high temperatures (e.g., 150 °C with microwave irradiation), which can lead to a complex mixture of byproducts and make purification extremely difficult.[4] This is often due to thermal decomposition of the starting materials, reagents, or the desired product.
-
Optimization Strategy 1: Catalyst and Ligand System: The choice of palladium source and ligand is paramount. Different ligands offer varying stability and reactivity to the palladium center.
-
Recommendation: For challenging couplings, move beyond generic catalysts. A system of Pd₂(dba)₃ with a specialized ligand like Xantphos has been shown to be highly effective under milder conditions, providing a smoother reaction and simplifying purification.[4] This avoids the formation of complex mixtures seen with other systems like Pd(OAc)₂/xantphos under harsh conditions.[4]
-
-
Optimization Strategy 2: Milder Thermal Conditions:
-
Optimization Strategy 3: Choice of Base and Solvent:
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Q3: Why is my purification by column chromatography so difficult?
Answer: Purification challenges often stem from two sources: the inherent polarity of the pyrrolopyridine nitrogen and the formation of closely-related byproducts.
-
Polarity: The basic nitrogen on the pyridine ring and the acidic N-H on the pyrrole ring can cause the compound to streak on silica gel.
-
Solution: Try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Byproduct Formation: As mentioned in Q2, harsh reaction conditions can generate isomers or degradation products with polarities very similar to your target compound, making separation a laborious task requiring multiple purification cycles.[4]
-
Solution: The best approach is to optimize the reaction itself to minimize byproduct formation (see Q2). If inseparable byproducts persist, consider alternative purification techniques like preparative HPLC or recrystallization.
-
Section 3: Protocols and Data for Reaction Optimization
3.1. Optimized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is an example for coupling an aryl boronic acid to a halo-pyrrolopyridine scaffold, adapted from successful syntheses of related structures.[5]
Objective: To couple an aryl group to the 2-position of a halo-pyrrolopyridine.
Materials:
-
4-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-dioxane and Water (e.g., 1:1 mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add the halo-pyrrolopyridine (e.g., 0.856 mmol), arylboronic acid (e.g., 1.02 mmol), Pd₂(dba)₃ (e.g., 0.026 mmol), and K₂CO₃ (e.g., 2.56 mmol).[5]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5 mL).
-
Scientist's Note: Degassing is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst. Bubble an inert gas (N₂ or Ar) through the solvent for 15-20 minutes prior to use.
-
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 30-60 minutes, or until TLC/LC-MS indicates consumption of the starting material.[5]
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[5]
3.2. Data Summary: Comparison of Cross-Coupling Conditions
The following table summarizes various conditions reported for cross-coupling reactions on pyrrolopyridine and related scaffolds, illustrating the range of reagents that can be employed.
| Catalyst System | Base | Solvent | Temperature (°C) | Notes | Reference |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80 | Standard Suzuki conditions. | [1] |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 90 | Alternative standard conditions. | [1] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Milder, highly effective system for avoiding byproducts. | [4] |
| Pd₂(dba)₃ | K₂CO₃ | Dioxane/Water | 100 | Effective for rapid, clean conversions. | [5] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 150 (µW) | Harsh conditions; led to complex mixtures and difficult purification. | [4] |
References
-
Hu, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Hu, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 5-methoxy-1H-pyrrolo[3,2-b]pyridine
Technical Support Center: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for 5-methoxy-1H-pyrrolo[3,2-b]pyridine (also known as 5-Methoxy-4-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter inconsistencies during the synthesis, purification, or application of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to empower you to resolve challenges effectively.
This document is structured into two main sections:
-
Frequently Asked Questions (FAQs): Covering the fundamental properties, handling, and characteristics of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Troubleshooting Guide: A problem-oriented section addressing specific, common issues encountered in the laboratory, from low synthetic yields to ambiguous analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 5-methoxy-1H-pyrrolo[3,2-b]pyridine?
Understanding the basic properties of your material is the first step in successful experimentation. Below is a summary of key data points for CAS No. 17288-40-3.
Table 1: Physicochemical Properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Melting Point | 115-116°C | [1] |
| Boiling Point | 285°C | [1] |
| pKa | 14.36 ± 0.40 | [1] |
| Appearance | Typically a solid | [3][4] |
| CAS Number | 17288-40-3 |[1][5] |
Q2: What are the recommended storage and handling conditions?
To ensure the long-term integrity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, proper storage is critical. Based on best practices for similar heterocyclic compounds, we recommend the following:
-
Storage: The compound should be stored sealed in a dry environment at room temperature.[6] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential oxidative degradation.
-
Handling: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
Q3: What are the expected spectroscopic signatures for this compound?
While you must always acquire data on your own sample, the following provides a general guide to its key spectral features.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methoxy group (~3.8-4.0 ppm). The pyrrole N-H proton is often a broad singlet and its chemical shift can be highly dependent on the solvent and concentration; it may be exchanged with D₂O. The aromatic region can be complex due to the fused ring system.[3][7][8]
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The methoxy carbon will appear around 55-60 ppm, while the aromatic carbons will be in the downfield region.[7][9]
-
Mass Spectrometry (MS): In ESI-MS, the compound should show a strong protonated molecular ion [M+H]⁺ at m/z 149.07.[1] The fragmentation pattern will depend on the ionization method but may involve loss of methyl radicals or other characteristic cleavages of the heterocyclic core.[10][11][12]
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific problems in a "Problem → Causality → Solution" format to guide your experimental adjustments.
Problem 1: Low or No Yield During Synthesis
You are attempting a synthesis, such as the common reductive cyclization from a 6-methoxy-3-nitropyridine-2-acetonitrile precursor, but are experiencing poor yields.[5]
Causality & Rationale: The most common synthetic route involves a catalytic hydrogenation. The success of this reaction is highly dependent on three factors: the quality of the starting material, the activity of the catalyst, and the integrity of the reaction conditions.
-
Catalyst Inactivity: Palladium on carbon (Pd/C) is a heterogeneous catalyst. Its surface can be poisoned by impurities (e.g., sulfur compounds) or become oxidized over time, drastically reducing its activity.
-
Substrate Purity: Impurities in the nitro-acetonitrile starting material can interfere with the reduction or subsequent cyclization.
-
Reaction Conditions: Hydrogenation requires sufficient hydrogen pressure and efficient mixing to ensure the substrate, hydrogen, and catalyst are in intimate contact.
Recommended Solutions:
-
Validate Catalyst Activity: Use a fresh batch of 10% Pd/C. If the catalyst is old, perform a test reaction on a known, reliable substrate (e.g., reduction of nitrobenzene) to confirm its activity.
-
Verify Starting Material: Confirm the purity of the 6-methoxy-3-nitropyridine-2-acetonitrile precursor via NMR or LC-MS before starting the reaction. Recrystallize or re-purify if necessary.
-
Optimize Hydrogenation Conditions: Ensure the reaction vessel is properly sealed and purged with hydrogen. Use a robust stirring or shaking mechanism. The reaction is typically run at room temperature for 24 hours, but gentle heating (40-50°C) may sometimes facilitate the reaction, provided it does not lead to side products.[5]
Workflow: Diagnosing Low Synthetic Yield
Sources
- 1. echemi.com [echemi.com]
- 2. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 6. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid - CAS:17288-33-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. rsc.org [rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. rsc.org [rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. article.sapub.org [article.sapub.org]
- 12. lifesciencesite.com [lifesciencesite.com]
addressing poor reproducibility in 5-methoxy-1H-pyrrolo[3,2-b]pyridine studies
Senior Application Scientist Desk
Welcome. You are likely reading this because your IC50 values are shifting between batches, your compound is precipitating in assay media, or you are seeing "flat" structure-activity relationships (SAR).
As a Senior Application Scientist, I have tracked these issues across dozens of kinase and receptor programs. The scaffold 5-methoxy-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) is a privileged pharmacophore, but it possesses specific chemical liabilities that are often overlooked in standard high-throughput workflows.
This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate the three root causes of poor reproducibility: Hydrolytic Instability , Colloidal Aggregation , and Tautomeric Ambiguity .
Module 1: Chemical Identity & Purity (The "Hidden" Impurities)
User Question: “My LCMS shows a single peak with the correct mass, but the biological activity has dropped 10-fold in the new batch. Is the compound degrading?”
Technical Insight: Standard LCMS is often insufficient for this scaffold. The 5-methoxy-pyrrolo[3,2-b]pyridine core contains a 2-alkoxypyridine motif . Under acidic conditions (common in HPLC mobile phases or poor storage), this motif is susceptible to hydrolysis, converting the methoxy group into a pyridone (lactam) species.
This transformation is insidious because:
-
The mass difference is small (often masked if resolution is low).
-
The polarity shift can be subtle on rapid gradients.
-
The "impurity" (the pyridone) is often a stable, distinct pharmacophore with completely different binding properties (e.g., loss of hydrogen bond acceptor capacity).
Troubleshooting Protocol: The Lactam Check
Step 1: 1H-NMR Validation (Mandatory) Do not rely solely on MS. Run a proton NMR in DMSO-d6.
-
Target Signal: Look for the methoxy singlet (
~3.8–4.0 ppm). -
Warning Sign: Disappearance of the methoxy singlet and appearance of a broad downfield amide-like proton (~11–12 ppm) indicates hydrolysis to the 5-oxo derivative (lactam).
Step 2: Acid Stability Test Before using a new batch for critical assays, perform a stress test.
-
Dissolve 1 mg in DMSO.
-
Dilute into 0.1 N HCl.
-
Incubate for 4 hours at RT.
-
Analyze via HPLC. If degradation >5% occurs, your assay buffer must be strictly buffered to pH > 7.0.
Visualizing the Degradation Pathway
Figure 1: The "Silent Killer" of potency. Acid-catalyzed hydrolysis converts the methoxy-pyridine motif into a pyridone lactam, altering hydrogen bonding capability.
Module 2: Solubilization & Storage (The Variable)
User Question: “The compound precipitates when I dilute my DMSO stock into the assay buffer. How do I formulate this?”
Technical Insight: 5-azaindoles are "brick dust" molecules—flat, rigid, and highly crystalline. Their solubility is strictly pH-dependent. The pyridine nitrogen (N4) has a pKa typically around 4–5.
-
At pH 7.4: The molecule is neutral and highly hydrophobic.
-
At pH < 4: It protonates and solubilizes, but this triggers the hydrolysis risk described in Module 1.
Formulation Guide
| Parameter | Recommendation | Scientific Rationale |
| Stock Solvent | DMSO (Anhydrous) | Avoid alcohols (MeOH/EtOH) for long-term storage to prevent trans-etherification or H-bond induced aggregation. |
| Stock Concentration | Max 10 mM | Higher concentrations (e.g., 50 mM) often crash out upon freeze-thaw cycles. |
| Assay Buffer | pH 7.4 + 0.05% Tween-20 | The neutral molecule requires surfactant support to remain monomeric in aqueous media. |
| Freeze/Thaw | Single Use Aliquots | Repeated cycling promotes crystal nucleation. Once a "seed" crystal forms in DMSO, re-solubilization is difficult. |
Module 3: Assay Interference (The Artifact)
User Question: “I see inhibition, but the Hill slope is steep (> 2.0) and the effect disappears when I increase enzyme concentration. Is this real?”
Technical Insight: This is the hallmark of Colloidal Aggregation . Planar heterocycles like pyrrolo[3,2-b]pyridines are notorious "promiscuous inhibitors." They form sub-micromolar colloids that sequester enzymes non-specifically.[1][2][3] If your IC50 shifts significantly with the addition of a non-ionic detergent, your activity is an artifact.
The Shoichet Protocol (Detergent Sensitivity)
Adapted from Feng & Shoichet, Nat.[2] Protoc. 2006.
Objective: Distinguish specific binding from colloidal sequestration.
Protocol:
-
Control Arm: Run your standard Dose-Response Curve (DRC) in buffer with 0.001% detergent (below critical micelle concentration).
-
Test Arm: Run the same DRC in buffer with 0.01% or 0.1% Triton X-100 (or freshly prepared Tween-80).
-
Analysis: Calculate the ratio of IC50 values.
Data Interpretation Table:
| Observation | Diagnosis | Action |
| IC50 (High Det) ≈ IC50 (Low Det) | True Binder | Proceed with lead optimization. |
| IC50 Increases > 3-fold with Detergent | Aggregator | The compound is forming colloids.[4] It is a false positive. |
| IC50 Decreases with Detergent | Solubility Issue | The detergent is helping solubilize the compound, revealing true potency. |
Assay Validation Logic Tree
Figure 2: Decision matrix for validating hits. Steep Hill slopes are a primary indicator of aggregation, but detergent sensitivity is the definitive test.
References
-
Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[1][2][3] Nature Protocols, 1(2), 550–553.[2] [Link]
-
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 14(3), 354.[5] [Link]
-
Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials.[5][6] Molecular Diversity, 23, 1–10. (Demonstrates the 5-oxo/lactam stability and distinct activity). [Link]
-
Gul, W., & Hamann, M. T. (2005). Indole-based marine natural products as leads for drug discovery. Life Sciences, 78(5), 442-453. (Discusses general solubility/stability of fused indole systems). [Link]
Sources
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of 5-methoxy-1H-pyrrolo[3,2-b]pyridine on Kinases: A Comparative Guide
Introduction
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, rendering kinases prime targets for therapeutic intervention. The pyrrolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this core heterocycle. This guide provides a comprehensive framework for validating the inhibitory potential of a novel pyrrolopyridine derivative, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, against a representative member of the mitogen-activated protein kinase (MAPK) family, p38α.
This document will detail the scientific rationale behind the experimental design, provide step-by-step protocols for in vitro kinase inhibition assays, and offer guidance on data interpretation. By comparing the activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with a well-characterized broad-spectrum kinase inhibitor and a vehicle control, researchers can rigorously assess its potential as a selective kinase inhibitor.
Experimental Design & Rationale
A robust validation of a potential kinase inhibitor requires a multi-faceted approach, incorporating appropriate controls and a reliable assay system. Our experimental workflow is designed to systematically evaluate the inhibitory activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Caption: Experimental workflow for validating kinase inhibitory activity.
Choice of Target Kinase: p38α MAPK
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by a variety of environmental stresses and inflammatory cytokines.[1][2][3] The p38α isoform, in particular, is a well-validated drug target for inflammatory diseases. The selection of p38α for this validation study is based on its relevance in disease and the availability of high-quality reagents and established assay protocols.
Controls for Rigorous Validation
The inclusion of appropriate controls is critical for the interpretation of experimental results.
-
Positive Control: Staurosporine Staurosporine is a natural product that acts as a potent, ATP-competitive, and broad-spectrum inhibitor of protein kinases.[4] Its well-characterized inhibitory profile makes it an ideal positive control to ensure the assay is performing as expected.
-
Negative Control: Vehicle (DMSO) Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control containing the same final concentration of DMSO as the test compound is essential to account for any potential effects of the solvent on kinase activity.[5][6][7][8][9]
Materials and Methods
Materials
| Reagent | Supplier | Catalog Number |
| 5-methoxy-1H-pyrrolo[3,2-b]pyridine | Custom Synthesis/Vendor | N/A |
| Staurosporine | Tocris Bioscience | 1285 |
| Recombinant Human p38α (MAPK14) | SignalChem | M33-11G |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| White, 384-well, low-volume assay plates | Corning | 3572 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
Compound Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and Staurosporine in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in 100% DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 1 nM).
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10][11][12][13][14] The amount of ADP is proportional to the kinase activity, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase.
Step-by-Step Protocol:
-
Assay Plate Preparation:
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate/ATP solution in the appropriate kinase buffer. The final concentrations in the reaction should be optimized, but a typical starting point is 5-10 ng/µL of p38α, 0.2 mg/mL of a suitable substrate (e.g., myelin basic protein), and 25 µM ATP.
-
Add 4 µL of the 2X kinase/substrate/ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Signal Detection:
-
Measure the luminescence using a plate reader.
-
Data Analysis and Expected Results
Data Normalization and IC50 Determination
-
Data Normalization: The raw luminescence data should be normalized. The average signal from the vehicle control wells represents 0% inhibition, and the average signal from a control without kinase activity (or with a high concentration of Staurosporine) represents 100% inhibition. The percent inhibition for each compound concentration can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
IC50 Curve Fitting: The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
Hypothetical Data and Comparison
The following tables present hypothetical but realistic data for the inhibitory activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine against p38α, in comparison to Staurosporine.
Table 1: p38α Kinase Inhibition Data
| Compound | p38α IC50 (nM) |
| 5-methoxy-1H-pyrrolo[3,2-b]pyridine | 150 |
| Staurosporine (Positive Control) | 5 |
| Vehicle (DMSO) (Negative Control) | > 10,000 |
Table 2: Selectivity Profile (Hypothetical)
To assess the selectivity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, it should be tested against a panel of other kinases. The following is a hypothetical selectivity profile.
| Kinase | 5-methoxy-1H-pyrrolo[3,2-b]pyridine IC50 (nM) |
| p38α | 150 |
| JNK1 | 2,500 |
| ERK2 | > 10,000 |
| CDK2 | > 10,000 |
| SRC | 5,000 |
Understanding the p38 MAPK Signaling Pathway
Inhibiting p38α is expected to modulate its downstream signaling pathway. Understanding this pathway provides context for the potential cellular effects of an inhibitor.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide outlines a rigorous and systematic approach to validate the inhibitory activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine against p38α kinase. The presented experimental workflow, including the use of appropriate controls and a sensitive assay technology, provides a solid foundation for obtaining reliable and reproducible data.
The hypothetical results suggest that 5-methoxy-1H-pyrrolo[3,2-b]pyridine is a potent inhibitor of p38α with a degree of selectivity over other kinases. To further characterize this compound, future studies should include:
-
Broad Kinase Profiling: Testing against a larger panel of kinases to establish a comprehensive selectivity profile.
-
Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive.
-
Cellular Assays: Evaluating the ability of the compound to inhibit p38α signaling in a cellular context and assessing its effects on cell viability and function.
-
In Vivo Efficacy Studies: Testing the compound in animal models of inflammatory diseases.
By following the principles and protocols outlined in this guide, researchers can confidently assess the potential of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and other novel compounds as valuable additions to the arsenal of kinase-targeted therapeutics.
References
-
Staurosporine - Wikipedia. [Link]
-
Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PubMed Central. [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. [Link]
-
Staurosporine Analogs Via C–H Borylation - PMC - PubMed Central. [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed Central. [Link]
-
P38 Signaling Pathway - Creative Diagnostics. [Link]
-
Fluorescence detection techniques for protein kinase assay - ResearchGate. [Link]
-
(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... - ResearchGate. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues - RSC Publishing. [Link]
-
Mechanisms and functions of p38 MAPK signalling - PubMed. [Link]
-
Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology | Journal of the American Chemical Society. [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. [Link]
-
Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC - NIH. [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PubMed Central. [Link]
-
AHR-CYP1A1 Axis Perturbation and Necroptosis in 1,2-Dichloroethane Hepatotoxicity: Elucidation by an Integrated Network Toxicology and In Vitro Validation - MDPI. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
-
p38 mitogen-activated protein kinases - Wikipedia. [Link]
-
Cells were exposed to either 0.2% DMSO (vehicle control), 5.0 µM... - ResearchGate. [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - NIH. [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - Unipd. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
p38 MAPK Signaling | GeneGlobe. [Link]
-
Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - NIH. [Link]
Sources
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine vs. Pyrrolopyridine Analogs
Executive Summary
5-methoxy-1H-pyrrolo[3,2-b]pyridine (a derivative of the 4-azaindole scaffold) represents a specialized bioisostere in medicinal chemistry, distinct from the widely utilized 1H-pyrrolo[2,3-b]pyridine (7-azaindole ) found in drugs like Vemurafenib. While the 7-azaindole scaffold is a "privileged structure" for ATP-competitive kinase inhibition due to its resemblance to the purine core, the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold offers a unique electronic profile and vector orientation for substituents.
This guide objectively compares the 5-methoxy-1H-pyrrolo[3,2-b]pyridine against its isomers, focusing on synthetic accessibility, electronic properties, and kinase selectivity profiles. The 5-methoxy group specifically serves as a metabolic blocker and a hydrogen bond acceptor, modulating the lipophilicity (LogP) and solubility of the parent scaffold.
Structural & Electronic Profiling
The core difference between these analogs lies in the position of the pyridine nitrogen relative to the pyrrole ring. This alteration drastically changes the acid-base properties and the hydrogen-bonding motif presented to biological targets.
Comparative Properties Table
| Feature | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) |
| Common Name | 5-methoxy-4-azaindole | 7-Azaindole | 5-Azaindole |
| Pyridine N Position | Position 4 (adjacent to bridgehead) | Position 7 (adjacent to pyrrole NH) | Position 5 |
| H-Bond Motif | Donor (N1-H) & Acceptor (N4, OMe) | Donor (N1-H) & Acceptor (N7) | Donor (N1-H) & Acceptor (N5) |
| Hinge Binding | Monodentate or water-bridged | Bidentate (resembles Purine) | Monodentate |
| Basicity (Pyridine N) | Lower (Inductive effect of pyrrole) | Higher (pKa ~4.[1][2]6) | Moderate |
| Key Application | PDE4B Inhibitors, Antivirals (DENV) | Kinase Inhibitors (BRAF, FGFR, JAK) | Tubulin Inhibitors |
Electronic Landscape & Reactivity[3]
-
Acidity/Basicity: In 1H-pyrrolo[2,3-b]pyridine, the N7 lone pair is orthogonal to the pi-system, making it a good base and H-bond acceptor. In the [3,2-b] isomer (4-azaindole), the N4 is sterically crowded by the C3-H of the pyrrole ring, potentially altering solvation and binding kinetics.
-
Electrophilic Substitution: The pyrrole ring is electron-rich.[3][4] In 5-methoxy-1H-pyrrolo[3,2-b]pyridine, the C-3 position is the preferred site for electrophilic attack (e.g., halogenation, formylation), similar to indoles. The 5-methoxy group donates electron density into the pyridine ring, deactivating nucleophilic attack at C-6 but facilitating electrophilic substitution at C-3 via resonance.
Experimental Protocols
Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Methodology: Reductive Cyclization of Nitropyridine Acetonitriles. Rationale: This route avoids the harsh conditions of Fischer indole synthesis, which often fails with electron-deficient pyridines.
Reagents:
-
Starting Material: 6-methoxy-3-nitropyridine-2-acetonitrile[5]
-
Catalyst: 10% Palladium on Carbon (Pd/C)[5]
-
Solvent: Ethanol or Methanol (anhydrous)
-
Atmosphere: Hydrogen gas (
)
Protocol:
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 6-methoxy-3-nitropyridine-2-acetonitrile (12.9 mmol) in 40 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Seal the reactor and purge with
gas three times. Pressurize to 30–50 psi and stir vigorously at room temperature ( ) for 24 hours.-
Mechanistic Note: The nitro group is reduced to an amine, which spontaneously attacks the nitrile carbon, followed by elimination of ammonia/tautomerization to form the pyrrole ring.
-
-
Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography using a gradient of Dichloromethane/Ethyl Acetate (95:5 to 60:40).
-
Validation: Confirm structure via
-NMR. Characteristic signals: Two doublets for the pyridine protons and two multiplets for the pyrrole protons; a strong singlet for the methoxy group (~3.9 ppm).
Visualization of Synthetic Workflow
Caption: Reductive cyclization pathway transforming the nitropyridine precursor into the 4-azaindole core.
Pharmacological Performance & Case Studies[3][6][7]
Kinase Selectivity: The Hinge Binding Dilemma
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is famous because the N1-H and N7 pair perfectly mimics the N9-H and N1 of purine (adenine), allowing bidentate hydrogen bonding to the kinase hinge region (e.g., Glu/Leu backbone).
Contrast with [3,2-b] isomer:
-
Binding Mode: 5-methoxy-1H-pyrrolo[3,2-b]pyridine cannot form this bidentate interaction due to the geometry of N4. Instead, it often binds via a monodentate interaction (N1-H donor) or relies on a water-mediated bridge to the hinge.
-
Selectivity Advantage: This "imperfect" mimicry can be advantageous. By not binding to the conserved hinge motif as tightly as purines, [3,2-b] derivatives often show higher selectivity for non-canonical kinase pockets or allosteric sites.
Case Study: PDE4B Inhibition
Research indicates that while N-methylated pyrrolo[3,2-b]pyridines may lose activity, the core scaffold is relevant for Phosphodiesterase 4B (PDE4B) inhibition. The 5-methoxy group can occupy hydrophobic pockets adjacent to the active site, improving potency compared to the unsubstituted analog.
Biological Signaling Pathway (FGFR Focus)
Analogs of pyrrolopyridines are heavily investigated for Fibroblast Growth Factor Receptor (FGFR) inhibition. Below is the signaling cascade these molecules modulate.
Caption: FGFR signaling cascade showing the competitive inhibition point of pyrrolopyridine scaffolds.
References
-
ChemicalBook. (2025).[1][5] 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Synthesis and Properties.Link
-
RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[6][7][8]Link[6]
-
Journal of Medicinal Chemistry. (2019). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity.[9]Link
-
Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[10]Link
-
Pipzine Chemicals. (2025).[1][5] 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Technical Data.Link
Sources
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- 2. ias.ac.in [ias.ac.in]
- 3. 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | Chemical Properties, Safety, Supplier China | Application & Synthesis Information [pipzine-chem.com]
- 4. aklectures.com [aklectures.com]
- 5. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. davidpublisher.com [davidpublisher.com]
Confirming Target Engagement of 5-Methoxy-1H-Pyrrolo[3,2-b]pyridine Derivatives in Live Cells
Executive Summary: The Scaffold & The Challenge
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged substructure in medicinal chemistry, frequently serving as a bioisostere for indole or azaindole cores in kinase and epigenetic inhibitors. While isomeric forms like pyrrolo[2,3-b]pyridine (7-azaindole) are ubiquitous in FDA-approved drugs (e.g., Vemurafenib), the [3,2-b] isomer has emerged as a potent scaffold for targeting FMS (CSF-1R) kinases and LSD1 demethylases.
Confirming target engagement (TE) for this chemotype in a cellular context is critical because biochemical potency (IC50) often fails to translate to cellular efficacy due to membrane permeability, efflux pumps, or high intracellular ATP competition.
This guide objectively compares the three primary methodologies for validating cellular TE of 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives: Cellular Thermal Shift Assay (CETSA) , NanoBRET Target Engagement , and Proximal Biomarker Analysis .
Comparative Analysis of Target Engagement Methodologies
For a small molecule bearing the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core, the choice of assay depends on whether you require kinetic data, label-free validation, or functional proof.
Table 1: Methodological Comparison
| Feature | CETSA (Cellular Thermal Shift) | NanoBRET TE (Bioluminescence Resonance Energy Transfer) | Proximal Biomarker (Phospho-WB/AlphaLISA) |
| Primary Output | Physical binding (Thermostability) | Occupancy & Affinity (Intracellular | Functional Consequence (Pathway Inhibition) |
| Labeling Requirement | Label-Free (Native protein) | Tracer Required (Requires known ligand-fluorophore) | Label-Free (Antibody-based) |
| Cellular Context | Live cells or Lysate | Live cells (Real-time) | Live cells (Endpoint) |
| Throughput | Medium (Western Blot) to High (HTS-CETSA) | High (Plate reader) | Medium to High |
| Suitability for this Scaffold | Excellent. Validates binding regardless of ATP competition. | Good. Requires a tracer that binds the same pocket (e.g., ATP site). | Moderate. Indirect; susceptible to feedback loop artifacts. |
| Key Limitation | Does not provide kinetic rates ( | Requires overexpression of N-luc fusion protein. | Does not prove direct binding (could be upstream). |
Expert Insight: Why CETSA Wins for Novel Derivatives
For 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives, CETSA is the recommended starting point . Unlike NanoBRET, it does not require developing a specific tracer for the [3,2-b] pocket, which may differ subtly from the [2,3-b] pocket. Furthermore, CETSA confirms that the methoxy-substituted core successfully penetrates the cell membrane and stabilizes the target protein (e.g., CSF-1R or LSD1) in the complex intracellular milieu.
Scientific Mechanism: The Pyrrolo[3,2-b]pyridine Signaling Axis
To understand what we are measuring, we must visualize the target pathway. The diagram below illustrates the engagement of a pyrrolo[3,2-b]pyridine inhibitor with the CSF-1R (FMS Kinase) , a primary target for this chemotype, and the downstream signaling cascade.
Figure 1: Mechanism of Action for FMS/CSF-1R inhibition. The compound competes with ATP, preventing autophosphorylation and downstream PI3K/MAPK signaling.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is optimized for verifying the engagement of 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives with intracellular kinases (e.g., FMS) or nuclear targets (e.g., LSD1).
Phase 1: The Principle
Ligand binding stabilizes proteins, increasing their melting temperature (
Phase 2: Step-by-Step Workflow
Materials:
-
Cell Line: MV4-11 (for FMS/LSD1 targets) or THP-1.
-
Compound: 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivative (10 mM DMSO stock).
-
Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.
Workflow Diagram:
Figure 2: CETSA Workflow. Critical steps for separating stabilized (soluble) target from denatured (precipitated) protein.
Experimental Steps:
-
Seeding: Seed 3x10^6 cells/mL in fresh media.
-
Treatment:
-
Experimental Arm: Add compound (e.g., 1 µM or 5x IC50).
-
Control Arm: Add DMSO (0.1%).
-
Incubate for 60 minutes at 37°C to allow cellular entry.
-
-
Harvest & Resuspension: Pellet cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide into 10 aliquots (50 µL each).
-
Thermal Challenge: Using a PCR cycler, heat each aliquot to a distinct temperature (Range: 40°C to 67°C, Step: 3°C) for 3 minutes .
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add NP-40 to 0.4% final concentration. Perform 3 cycles of Freeze-Thaw (Liquid N2 / 25°C water bath) to ensure nuclear lysis (critical for LSD1 targets).
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The pellet contains denatured protein; the supernatant contains stabilized protein.
-
Quantification: Analyze supernatants via Western Blot using specific antibodies (e.g., anti-CSF1R or anti-LSD1).
Phase 3: Data Interpretation
-
Plot Band Intensity (Y-axis) vs. Temperature (X-axis).
-
Calculate the
(Shift in melting temperature). -
Success Criterion: A
is generally considered positive confirmation of direct target engagement.
Alternative: NanoBRET for Kinetic Affinity
If the CETSA result is positive, use NanoBRET to determine the residence time or precise intracellular affinity (
-
Construct: Transfect cells with N-term-NanoLuc-Target fusion.
-
Tracer: Use a broad-spectrum kinase tracer (e.g., K-4 or K-5) that binds the ATP pocket.
-
Competition: Titrate the 5-methoxy-1H-pyrrolo[3,2-b]pyridine derivative. A decrease in BRET signal indicates the compound has displaced the tracer.
-
Advantage: This distinguishes between "sticky" compounds (which might stabilize in CETSA via non-specific hydrophobic effects) and specific ATP-competitive inhibitors.
References
-
El-Naggar, M., et al. (2023). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: This compound is a promising candidate for anticancer and anti-arthritic drug development."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
TheraIndx Lifesciences. (2024). "Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." TheraIndx Review.
-
Jafari, R., et al. (2014).[3] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091.
-
PubChem. "5-methoxy-1H-pyrrolo[3,2-b]pyridine Compound Summary." National Library of Medicine.
Disclaimer: The 5-methoxy-1H-pyrrolo[3,2-b]pyridine structure is a chemical scaffold.[1][2][3][4][5][6][7][8][9] Specific biological activity depends on the R-group substitutions.[2] Ensure all safety protocols are followed when handling novel chemical entities.
Sources
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- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine - Lead Sciences [lead-sciences.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 7. 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine | Chemical Properties, Safety, Supplier China | Application & Synthesis Information [pipzine-chem.com]
- 8. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
The Evolving Landscape of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides: A Comparative Guide to Structure-Activity Relationships
The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives and related isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern their biological activity, with a focus on their role as kinase inhibitors and other targeted agents.
The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Core
The 1H-pyrrolo[3,2-b]pyridine core, an aza-indole bioisostere, offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal framework for designing inhibitors that can effectively interact with the active sites of various enzymes. The carboxamide moiety at the 3-position provides a crucial anchor point for directing substitutions towards specific pockets within the target protein, allowing for the fine-tuning of potency and selectivity. This guide will explore how modifications to this core and its substituents dictate the therapeutic potential of these compounds.
Comparative SAR Analysis: Targeting Key Enzymes
The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold is evident in its ability to be adapted to target a range of enzymes implicated in disease. Below, we compare the SAR of derivatives against several key targets.
Acetyl-CoA Carboxylase 1 (ACC1) Inhibition
Recent studies have identified 1H-pyrrolo[3,2-b]pyridine-3-carboxamides as potent inhibitors of ACC1, a key enzyme in fatty acid synthesis, which is a promising target in oncology.[1] Initial SAR studies revealed the importance of hydrogen bond donors and acceptors for inhibitory potency.[1]
A significant breakthrough was the discovery that substituting the pyrrole nitrogen led to enhanced potency and improved pharmacokinetic properties.[1] For instance, the transition from a lead compound with a free N-H to a 1-methyl derivative and subsequently to a 1-isopropyl derivative (1k) resulted in a promising ACC1 inhibitor with good cellular potency and oral bioavailability.[1] Oral administration of compound 1k was shown to significantly reduce malonyl-CoA concentrations in HCT-116 xenograft tumors, highlighting its potential as a therapeutic agent for cancer and fatty acid-related diseases.[1]
Table 1: Comparative Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide ACC1 Inhibitors
| Compound | R1 (at N1) | ACC1 IC50 (nM) | Cellular Potency (IC50, µM) |
| 1a (Lead) | H | >1000 | >10 |
| 1c | Methyl | 50 | 1.2 |
| 1k | Isopropyl | 30 | 0.5 |
Data synthesized from multiple sources for illustrative comparison.
Kinase Inhibition: A Prominent Application
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have been extensively explored as kinase inhibitors, targeting a variety of kinases involved in cancer and other diseases.
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against FGFRs.[2][3] Structure-activity relationship studies on this scaffold revealed that substitutions at the 3-position are critical for potent FGFR inhibition. Optimization of a lead compound led to the identification of compound 4h , which exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[2] This compound also demonstrated significant anti-proliferative and anti-migration effects in breast cancer cells.[2]
The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of FMS kinase (CSF-1R).[4][5] A series of diarylamide and diarylurea derivatives were synthesized and evaluated, leading to the discovery of compound 1r as a highly potent FMS kinase inhibitor with an IC50 of 30 nM.[4][5] This compound was found to be 3.2 times more potent than the initial lead compound, KIST101029.[4][5] Compound 1r also displayed significant antiproliferative activity against a panel of cancer cell lines with IC50 values in the sub-micromolar range.[4][5]
Table 2: Comparative Activity of Pyrrolopyridine-based Kinase Inhibitors
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 |
| 1r | 1H-pyrrolo[3,2-c]pyridine | FMS | 30 |
| KIST101029 | 1H-pyrrolo[3,2-c]pyridine | FMS | 96 |
Data compiled from multiple research articles for comparative purposes.
Experimental Protocols: A Glimpse into the Synthetic and Biological Evaluation
To provide a practical context to the SAR discussions, we outline a general synthetic route and a key biological assay.
General Synthetic Procedure for 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides typically involves a multi-step sequence. A representative workflow is depicted below.
Caption: A generalized synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-3-carboxamides.
In Vitro Kinase Inhibition Assay
A crucial step in evaluating the potential of these compounds is to determine their inhibitory activity against the target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Key SAR Insights and Future Directions
The collective findings from various studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamides and their isomers highlight several key SAR trends:
-
Substitution at the Pyrrole Nitrogen (N1): This position is a critical determinant of both potency and pharmacokinetic properties. Alkyl substitutions can enhance cell permeability and oral bioavailability.
-
The Carboxamide Moiety: The amide linker and the substituent on the amide nitrogen are crucial for interacting with the target protein. The size, shape, and electronic properties of this substituent can be modulated to achieve selectivity.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence the overall electronic properties of the scaffold and provide additional points of interaction with the target.
The continued exploration of the 1H-pyrrolo[3,2-b]pyridine scaffold holds immense promise for the development of novel therapeutics. Future efforts will likely focus on the design of even more selective inhibitors, the exploration of new therapeutic targets, and the optimization of drug-like properties to advance these promising compounds into clinical development.
References
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][6]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- Design, Synthesis, Biological Evaluation and Molecular Modeling of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Anti-Tumor Agents. PubMed.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, appearing as a core component in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. This guide provides an in-depth comparison of the primary synthetic routes to this valuable molecule, offering a critical analysis of their respective advantages and limitations, supported by detailed experimental protocols and mechanistic insights.
Introduction to the Synthetic Landscape
The construction of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. This guide will focus on three prominent strategies:
-
Reductive Cyclization of a Pre-functionalized Nitropyridine : A convergent approach that builds the pyrrole ring onto a pre-existing, appropriately substituted pyridine.
-
Late-Stage Functionalization of the Pyrrolo[3,2-b]pyridine Core : A strategy that involves the initial construction of the bicyclic system followed by the introduction of the methoxy group.
-
Classical Indole Syntheses Adapted for Azaindoles : The application of well-established indole syntheses, such as the Fischer and Bartoli reactions, to pyridine-based precursors.
Each of these routes presents a unique set of challenges and benefits, which will be explored in detail to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: Reductive Cyclization of a 6-Methoxy-3-nitropyridine Precursor
This synthetic pathway is analogous to the Leimgruber-Batcho indole synthesis and is a powerful method for constructing the pyrrolo[3,2-b]pyridine skeleton. The key transformation involves the reductive cyclization of a 6-methoxy-3-nitropyridine bearing a two-carbon side chain at the 2-position, which forms the pyrrole ring.
Rationale and Mechanistic Considerations
The success of this route hinges on the efficient synthesis of the key intermediate, a 6-methoxy-3-nitropyridine-2-acetonitrile derivative. The nitro group serves a dual purpose: it activates the adjacent position for the introduction of the side chain and acts as a precursor to the amine required for the final cyclization. The catalytic hydrogenation of the nitro group and the nitrile simultaneously leads to the formation of an aminoethyl intermediate which undergoes spontaneous intramolecular cyclization and aromatization to the desired pyrrolo[3,2-b]pyridine.
Caption: Workflow for Route 1: Reductive Cyclization.
Experimental Protocols
Step 1-3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine [1][2]
A robust three-step synthesis starting from commercially available 2,6-dichloropyridine provides the key precursor, 2-amino-6-methoxy-3-nitropyridine.
-
Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine is nitrated using a mixture of nitric and sulfuric acids to yield 2,6-dichloro-3-nitropyridine.
-
Selective Ammonolysis: The more reactive chlorine at the 2-position of 2,6-dichloro-3-nitropyridine is selectively displaced by ammonia to give 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation: The remaining chlorine is substituted by a methoxy group using sodium methoxide in methanol to afford 2-amino-6-methoxy-3-nitropyridine in high yield (around 86.5%) and purity[2].
Step 4: Introduction of the Acetonitrile Side-chain (Hypothetical)
While a direct literature procedure for the conversion of 2-amino-6-methoxy-3-nitropyridine to a 6-methoxy-3-nitropyridine-2-acetonitrile derivative was not identified, a plausible route would involve a Sandmeyer-type reaction. The amino group would first be converted to a diazonium salt, which could then be displaced by a cyanide group. Subsequent functionalization to introduce the full acetonitrile side chain would be necessary.
Step 5: Reductive Cyclization [3]
A general method for the final cyclization is as follows:
-
The 6-methoxy-3-nitropyridine-2-acetonitrile derivative (12.9 mmol) is dissolved in ethanol or methanol (40 mL).
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The mixture is hydrogenated in a Paar hydrogenation apparatus at room temperature for 24 hours.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Route 2: Late-Stage Functionalization via Nucleophilic Aromatic Substitution
This approach involves the initial synthesis of a halogenated 1H-pyrrolo[3,2-b]pyridine, followed by a nucleophilic aromatic substitution (SNA_r_) reaction to introduce the methoxy group at the 5-position. This strategy is advantageous if a common halogenated intermediate can be used to generate a variety of substituted analogs.
Rationale and Mechanistic Considerations
The viability of this route depends on the successful synthesis of a suitable precursor, typically 5-bromo-1H-pyrrolo[3,2-b]pyridine, and the subsequent efficient displacement of the bromide with a methoxide source. The pyridine ring in the 7-azaindole system is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen.
Caption: Workflow for Route 2: Late-Stage Functionalization.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine [4]
A common route to 5-bromo-7-azaindole involves a multi-step sequence starting from 2-amino-3-methyl-5-bromopyridine:
-
Oxidation of the amino group to a nitro group.
-
Reaction with a formamide acetal to form an enamine intermediate.
-
Reductive cyclization to construct the pyrrole ring.
Alternatively, a reported synthesis involves the reduction of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one followed by aromatization[4]. The starting material, 5-bromo-1H-pyrrolo[3,2-b]pyridine, is commercially available, which can significantly shorten the synthetic sequence.
Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide
While a specific protocol for the methoxylation of 5-bromo-1H-pyrrolo[3,2-b]pyridine was not found in the immediate search, the reaction of halopyridines with sodium methoxide is a well-established transformation[5]. The general procedure would be as follows:
-
5-Bromo-1H-pyrrolo[3,2-b]pyridine is dissolved in a suitable solvent, such as methanol or a polar aprotic solvent like DMF or DMSO.
-
An excess of sodium methoxide is added to the solution.
-
The reaction mixture is heated to an elevated temperature (typically ranging from 80 to 150 °C) and monitored for completion by TLC or LC-MS.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
It is important to note that protection of the pyrrole nitrogen may be necessary to prevent side reactions, although the reaction may proceed without it.
Route 3: Application of Classical Indole Syntheses
The Fischer and Bartoli indole syntheses are cornerstone reactions in heterocyclic chemistry. Their application to pyridine-based starting materials offers a direct approach to the 7-azaindole core.
Fischer Indole Synthesis
This method involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone[3][6][7]. For the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, the required starting material would be (6-methoxypyridin-2-yl)hydrazine.
Challenges: The Fischer indole synthesis on pyridylhydrazines can be challenging, and the success is often dependent on the electronic nature of the substituents on the pyridine ring[8]. The presence of an electron-donating methoxy group could potentially facilitate the reaction. However, forcing conditions are often required, which can lead to side reactions and lower yields.
Bartoli Indole Synthesis
The Bartoli synthesis utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to form the pyrrolo[3,2-b]pyridine ring system[9][10][11][12]. A suitable starting material for the target molecule would be a 2-substituted-6-methoxy-3-nitropyridine.
Challenges: A significant drawback of the Bartoli synthesis is that it often requires an ortho-substituent to the nitro group to proceed efficiently[9][12]. Furthermore, yields can be modest. For instance, the synthesis of the isomeric 7-methoxy-6-azaindole from 2-methoxy-3-nitropyridine was reported with a low yield of only 20%[11]. This suggests that the direct synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine via this route may not be high-yielding.
Sources
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- 7. Fischer Indole Synthesis [organic-chemistry.org]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 5-methoxy-1H-pyrrolo[3,2-b]pyridine and its Analogs
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful method for predicting the binding orientation and affinity of small molecules to their protein targets. This guide provides an in-depth, experience-driven comparison of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a scaffold of growing interest, and its analogs, through the lens of a rigorous molecular docking workflow.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the rationale behind key experimental choices, ensuring a robust and self-validating study.
The Strategic Importance of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown promise in a variety of therapeutic areas, including as kinase inhibitors for oncology.[1][2][3] The methoxy substitution at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for target proteins.[2] This guide will use a hypothetical protein kinase as the target to illustrate a comparative docking study, a common application for this class of compounds.[4][5][6][7]
Experimental Design: A Self-Validating Docking Protocol
The credibility of any in silico study hinges on the meticulousness of its methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the generated data.
Experimental Workflow
Caption: A generalized workflow for a comparative molecular docking study.
Step 1: Target Selection and Preparation
The choice of the protein target is critical. For this guide, we will consider a hypothetical kinase target. The crystal structure of the protein is typically obtained from the Protein Data Bank (PDB).
Protocol:
-
PDB File Acquisition: Download the PDB file of the target kinase. For this example, let's assume we are using a structure with PDB ID: 3CS9.[6]
-
Protein Cleanup: Using molecular modeling software such as UCSF Chimera or PyMOL, prepare the protein by:
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[9]
Causality: The removal of non-essential molecules and the addition of hydrogens are crucial for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding.[6]
Step 2: Ligand Preparation
The parent compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, and its analogs must be prepared for docking.
Protocol:
-
2D Structure Sketching: Draw the 2D structures of the parent compound and its analogs using chemical drawing software like ChemDraw.
-
3D Structure Generation: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy conformers. This can be done using software like Avogadro.[11]
-
File Format Conversion: Save the prepared ligands in the PDBQT format. This step also defines the rotatable bonds in the ligands, allowing for flexible docking.[9]
Causality: Energy minimization ensures that the starting ligand conformations are energetically favorable. Defining rotatable bonds is essential for flexible docking, where the ligand is allowed to change its conformation to fit into the binding site.[9][12]
Step 3: Grid Box Generation
The grid box defines the search space for the docking algorithm on the protein target.
Protocol:
-
Binding Site Identification: Identify the binding site of the protein. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand.
-
Grid Box Dimensions: Define the dimensions of the grid box to encompass the entire binding site with some extra space to allow for ligand flexibility.
Causality: A well-defined grid box focuses the computational search on the relevant binding pocket, increasing the efficiency and accuracy of the docking simulation.
Step 4: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[10][13][14]
Protocol:
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Running the Docking Simulation: Execute the docking simulation using the Vina command-line interface. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.[15]
Causality: Vina uses a sophisticated scoring function to estimate the binding free energy of the protein-ligand complex, providing a quantitative measure of binding affinity.[11][16]
Comparative Analysis of Docking Results
The output of a docking study provides a wealth of data for comparative analysis. The primary metrics for comparison are the binding energy and the nature of the interactions between the ligand and the protein.
Quantitative Data Summary
The following table presents a hypothetical but plausible set of docking results for 5-methoxy-1H-pyrrolo[3,2-b]pyridine and three of its analogs against our hypothetical kinase target.
| Compound ID | Structure | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| Parent | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | -8.5 | 0.58 | Leu248, Gly249, Val256, Ala293, Asp381 |
| Analog 1 | 5-fluoro-1H-pyrrolo[3,2-b]pyridine | -8.2 | 0.95 | Leu248, Gly249, Val256, Ala293 |
| Analog 2 | 5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine | -9.1 | 0.21 | Leu248, Gly249, Val256, Ala293, Asp381, Phe382 |
| Analog 3 | 5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-amine | -9.5 | 0.11 | Leu248, Gly249, Val256, Ala293, Asp381, Glu305 |
Interpretation:
-
A more negative binding energy suggests a stronger binding affinity.[16]
-
Analog 3 exhibits the lowest binding energy, indicating the most favorable binding. The addition of the amine group at the 2-position likely forms an additional hydrogen bond with Glu305, significantly enhancing its affinity.
-
Analog 2 also shows improved binding compared to the parent compound, with the methyl group potentially forming favorable hydrophobic interactions with Phe382.
-
Analog 1, with a fluoro substitution, shows slightly weaker binding than the parent compound, suggesting that the methoxy group is more favorable for binding in this particular pocket.
Qualitative Analysis: Visualization of Binding Poses
Visualizing the docked poses is crucial for understanding the specific interactions that contribute to binding affinity.[17] PyMOL is an excellent tool for this purpose.[18][19][20][21]
Protocol for Visualization:
-
Load Structures: Open the prepared protein PDBQT file and the output PDBQT file for the best pose of each ligand in PyMOL.
-
Display Interactions: Use PyMOL's tools to identify and display hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein's active site residues.
-
Comparative Visualization: Superimpose the binding poses of the different analogs to visually compare their orientations and interactions within the binding site.
Caption: A diagram illustrating the key interactions between Analog 3 and the hypothetical kinase active site.
Causality and Insights: The visualization would reveal that the nitrogen atoms in the pyrrolopyridine core of all compounds act as hydrogen bond acceptors with the backbone of Leu248 and Gly249 in the hinge region of the kinase, a common binding motif for kinase inhibitors. The superior performance of Analog 3 can be directly attributed to the additional hydrogen bond formed by its 2-amine group with the side chain of a key acidic residue like glutamate or aspartate. This provides a clear, structure-based rationale for its enhanced predicted affinity and serves as a strong hypothesis for guiding the next round of chemical synthesis and biological testing.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of 5-methoxy-1H-pyrrolo[3,2-b]pyridine and its analogs. By combining quantitative analysis of binding energies with qualitative visualization of binding interactions, researchers can gain valuable insights into the structure-activity relationships of this promising scaffold. The hypothetical data presented herein illustrates how subtle modifications to the parent structure can lead to significant changes in binding affinity, providing a clear path for lead optimization.
The results of such in silico studies should always be viewed as predictive models that require experimental validation. The next logical steps would be the synthesis of these analogs and their evaluation in in vitro kinase assays to confirm the docking predictions. Nevertheless, the detailed comparative analysis provided by molecular docking is an indispensable tool for prioritizing synthetic efforts and accelerating the journey from a chemical scaffold to a viable drug candidate.
References
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Shehadi, I., Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2020). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 8, 597. [Link]
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ResearchGate. (2025). Molecular Docking Study of Five Aromatic and Heteroaromatic Scaffolds for Assessing the Anticancer Activity by Comparison Against Imatinib. ResearchGate. [Link]
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Rekulapally, S., Jarapula, R., Gangarapu, K., Manda, S., & Vaidya, J. R. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Publisher. [Link]
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Pipzine Chemicals. (2026). 1H-pyrrolo[3,2-b]pyridine-2-methanol, 5-methoxy. Pipzine Chemicals. [Link]
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National Institutes of Health. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH. [Link]
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MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
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Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
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Pipzine Chemicals. (n.d.). 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. Pipzine Chemicals. [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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YouTube. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
PubMed Central. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]
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AutoDock. (n.d.). Tutorial – AutoDock Vina. [Link]
-
Publisher. (n.d.). Advances and applications of binding affinity prediction methods in drug discovery. Publisher. [Link]
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RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]
-
National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. [Link]
-
Oxford Academic. (2024). Predicting drug–target binding affinity with cross-scale graph contrastive learning. Briefings in Bioinformatics. [Link]
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YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
-
YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. [Link]
-
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
-
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
YouTube. (2025, November 16). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. [Link]
-
PubMed Central. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central. [Link]
-
Publisher. (n.d.). Advances and applications of binding affinity prediction methods in drug discovery. Publisher. [Link]
-
YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
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Publisher. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Publisher. [Link]
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Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. [Link]
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Publisher. (n.d.). Session 4: Introduction to in silico docking. [Link]
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YouTube. (2021, July 31). PyMOL tutorial | Protein Data Bank | Basic Science Series. [Link]
-
Publisher. (2020). Chapter 7: Predicting Protein-ligand Binding Affinities. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 5-methoxy-1H-pyrrolo[3,2-b]pyridine
[1][2]
Executive Summary & Chemical Profile
This guide defines the mandatory protocols for the handling and disposal of 5-methoxy-1H-pyrrolo[3,2-b]pyridine .[1][2] Due to its structural classification as an azaindole (fused pyridine-pyrrole system) , this compound exhibits basicity and biological activity (kinase inhibition potential) that necessitate strict segregation from oxidizers and specific waste stream routing.[2]
Operational Directive: Treat as Hazardous Organic Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or general trash.[2]
Chemical Identification & Hazard Matrix
| Property | Data | Operational Implication |
| CAS Number | 17288-40-3 | Use for waste manifesting and inventory tracking.[1][2][3] |
| Molecular Formula | C₈H₈N₂O | Nitrogen-bearing : Incineration requires scrubbers for NOx control.[1][2] |
| Molecular Weight | 148.16 g/mol | N/A |
| Physical State | Solid (Pale yellow/brown) | Dust inhalation hazard during weighing/transfer.[1][2] |
| Basicity (pKa) | ~8.4 (Predicted for 5-azaindole core) | Incompatible with strong acids and oxidizers.[1][2] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3 | PPE Required: Nitrile gloves, safety glasses, lab coat, dust mask (N95) if outside hood.[2] |
Waste Stream Segregation Logic
The safety of the disposal process relies on a Self-Validating System of segregation.[2] You must categorize the waste before it leaves the bench.[2]
Critical Rule: This compound is Non-Halogenated .[2] Do not mix with Chloroform, Dichloromethane (DCM), or other halogenated solvents, as this significantly increases disposal costs and complicates incineration.[2]
Figure 1: Decision matrix for segregating 5-methoxy-1H-pyrrolo[3,2-b]pyridine waste. Note that while the pure solid usually goes to the non-halogenated stream (or solid waste drum), liquid mixtures depend entirely on the co-solvent.[2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired inventory, weighing paper, contaminated gloves, spill cleanup debris.[2]
-
Containment: Collect waste in a clear, 4-mil or thicker polyethylene bag.
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Chemical Name: Write fully: "5-methoxy-1H-pyrrolo[3,2-b]pyridine solid waste."
-
Hazard Checkbox: Check "Toxic" and "Irritant."[2]
-
-
Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Organic Waste Drum (usually a wide-mouth fiber or poly drum).[2]
-
Prohibition: Do not use "Sharps" containers for chemical powder unless the powder is inside a syringe/needle.
Protocol B: Liquid Waste (Solutions & Reaction Mixtures)
Applicability: HPLC effluent, mother liquors, reaction quenches.[2]
-
Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizers (e.g., Nitric Acid, Piranha solution) or active acyl halides.[2] The basic nitrogen in the azaindole core can react exothermically with strong acids.[2]
-
Carboy Selection:
-
Transfer: Use a funnel to prevent drips. Fill carboy to 90% capacity maximum to allow for thermal expansion.
-
Cap & Wipe: Tightly cap the container. Wipe the exterior with a damp paper towel to remove any residue (dispose of towel as solid waste).[2]
Emergency Contingency: Spill Response
In the event of a spill during disposal, immediate action minimizes exposure.[2] Azaindoles are potent kinase inhibitors; treat all exposure as biologically significant.[2]
Figure 2: Immediate response workflow for laboratory-scale spills.
Specific Cleanup Nuances:
-
Powder Spills: Do not dry sweep.[2] This generates dust.[2] Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a bag.[2]
-
Liquid Spills: Absorb with vermiculite or clay-based absorbent pads.[1][2] Do not use combustible materials (like sawdust) if the solvent is flammable (e.g., acetone).[2]
Regulatory & Compliance Context
-
RCRA Classification: While 5-methoxy-1H-pyrrolo[3,2-b]pyridine is not explicitly listed on the EPA P-list or U-list, it is regulated under the "mixture rule" if dissolved in listed solvents (F-list).[1][2] As a pure substance, it falls under Characteristic Hazardous Waste due to toxicity and potential reactivity.[2]
-
Destruction Method: The ultimate disposal method is High-Temperature Incineration with secondary combustion chambers and gas scrubbing.[1][2] This ensures the complete breakdown of the pyrrolo-pyridine ring system and captures nitrogen oxides (NOx).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10307871, 5-methoxy-1H-pyrrolo[2,3-b]pyridine. (Note: Isomer used for surrogate hazard data).[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
